molecular formula C14H25NO3 B1597481 4-Boc-1-oxa-4-azaspiro[5.5]undecane CAS No. 271245-38-6

4-Boc-1-oxa-4-azaspiro[5.5]undecane

Cat. No.: B1597481
CAS No.: 271245-38-6
M. Wt: 255.35 g/mol
InChI Key: RAGJPHPLTSYIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-1-oxa-4-azaspiro[5.5]undecane (CAS 271245-38-6) is a spirocyclic compound of high value in medicinal chemistry and drug discovery research. It serves as a versatile chemical scaffold for the development of novel therapeutic agents. The 1-oxa-4-azaspiro[5.5]undecane core is a key structural motif in the synthesis of compounds with significant pharmacological activities. Scientific studies on related structures highlight its potential; for instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), demonstrating strong analgesic effects in preclinical models . These dual ligands are being investigated as potential safer alternatives to classical opioids, with the aim of providing effective pain relief while reducing side effects like constipation . Furthermore, this spirocyclic framework has been utilized in the development of highly potent soluble epoxide hydrolase (sEH) inhibitors, which have shown promise as orally active drug candidates for the treatment of chronic kidney diseases . The tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen enhances the compound's utility by allowing for selective deprotection and further functionalization during synthetic sequences. This makes 4-Boc-1-oxa-4-azaspiro[5.5]undecane a critical intermediate for researchers constructing complex molecules aimed at hitting various biological targets. This product is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-10-17-14(11-15)7-5-4-6-8-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGJPHPLTSYIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363859
Record name 4-Boc-1-oxa-4-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271245-38-6
Record name 4-Boc-1-oxa-4-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-1-oxa-4-azaspiro[5.5]undecane: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the chemical properties and applications of 4-Boc-1-oxa-4-azaspiro[5.5]undecane , a key intermediate for introducing this valuable spirocyclic motif.

Physicochemical Properties

4-Boc-1-oxa-4-azaspiro[5.5]undecane, also known as tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, is a heterocyclic compound featuring a tetrahydropyran ring fused to a piperidine ring at a spirocyclic center. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group.

PropertyValueSource
Molecular Formula C₁₄H₂₅NO₃AChemBlock[2]
Molecular Weight 255.36 g/mol AChemBlock[2]
Appearance White solidAChemBlock[2]
CAS Number 1259489-90-1AChemBlock[2]
IUPAC Name tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylateAChemBlock[2]

Note: Some databases may list different CAS numbers for isomeric structures. It is crucial to verify the specific isomer required for a given application.

While experimental data on properties such as melting point, boiling point, and solubility are not widely published, its structure as a moderately sized, non-polar molecule with a Boc protecting group suggests it is likely soluble in a range of common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis and Handling

The synthesis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane is typically achieved in a two-step process: the formation of the parent spirocycle, 1-oxa-4-azaspiro[5.5]undecane, followed by the protection of the secondary amine with a Boc group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Boc Protection Starting Materials Commercially available starting materials Intermediate_1 Formation of precursor Starting Materials->Intermediate_1 Multi-step synthesis Spirocycle 1-Oxa-4-azaspiro[5.5]undecane Intermediate_1->Spirocycle Intramolecular cyclization Protected_Spirocycle 4-Boc-1-oxa-4-azaspiro[5.5]undecane Spirocycle->Protected_Spirocycle Base (e.g., Et₃N, DMAP) DCM or THF Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Protected_Spirocycle

Caption: Proposed two-stage synthesis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

Experimental Protocol: Boc Protection of 1-Oxa-4-azaspiro[5.5]undecane

This protocol is a general procedure for the N-Boc protection of secondary amines and can be adapted for the synthesis of the title compound.

  • Dissolution: Dissolve 1-oxa-4-azaspiro[5.5]undecane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents), to the solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Handling and Storage

Based on the safety data sheet for the isomeric compound 9-Boc-3-oxa-9-azaspiro[5.5]undecane, the following precautions are recommended[2]:

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2][3]

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[4] For long-term storage, refrigeration at 2-8°C is recommended.[4]

Spectral Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-C(CH₃)₃ (Boc)~1.45s
-CH₂-N- (Piperidine)~3.4 - 3.6m
-CH₂-O- (Tetrahydropyran)~3.6 - 3.8m
-CH₂- (Piperidine & Tetrahydropyran)~1.5 - 1.8m

Predicted ¹³C NMR (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Boc)~155
-C(CH₃)₃ (Boc)~80
-C(CH₃)₃ (Boc)~28
Spiro Carbon~75
-CH₂-N- (Piperidine)~45
-CH₂-O- (Tetrahydropyran)~65
-CH₂- (Piperidine & Tetrahydropyran)~20 - 40

Reactivity and Synthetic Utility

The chemical reactivity of 4-Boc-1-oxa-4-azaspiro[5.5]undecane is dominated by the Boc-protected amine. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the protected amine.

The primary synthetic utility of this compound lies in the deprotection of the Boc group to liberate the secondary amine. This is typically achieved under acidic conditions.

Boc Deprotection Workflow

G Protected_Spirocycle 4-Boc-1-oxa-4-azaspiro[5.5]undecane Deprotected_Spirocycle 1-Oxa-4-azaspiro[5.5]undecane Protected_Spirocycle->Deprotected_Spirocycle DCM or Dioxane Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotected_Spirocycle

Caption: Acid-catalyzed deprotection of the Boc group.

The resulting free secondary amine of 1-oxa-4-azaspiro[5.5]undecane is a versatile nucleophile that can undergo a variety of subsequent reactions, including:

  • N-Alkylation: Reaction with alkyl halides to introduce substituents.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

  • Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This versatility makes 4-Boc-1-oxa-4-azaspiro[5.5]undecane a valuable starting material for creating libraries of spirocyclic compounds for screening in drug discovery programs.

Applications in Drug Discovery

The 1-oxa-4-azaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry. Its derivatives have been explored for a range of biological targets. For instance, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[5][6] The incorporation of the spirocyclic core is often a strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing viable drug candidates.

The title compound, 4-Boc-1-oxa-4-azaspiro[5.5]undecane, serves as a key building block that allows for the controlled and efficient introduction of this spirocyclic scaffold into more complex molecules, enabling the exploration of this unique chemical space in the quest for novel therapeutics.

Conclusion

4-Boc-1-oxa-4-azaspiro[5.5]undecane is a valuable and versatile building block for medicinal chemists. Its three-dimensional structure and the synthetic accessibility of its deprotected amine make it an attractive starting point for the synthesis of novel spirocyclic compounds. As the demand for drug candidates with improved properties continues to grow, the strategic use of such well-defined, three-dimensional scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • P. Pastor, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • K. Y. Komarova, et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate.
  • A. Lukin, et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • Apollo Scientific. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecane, N9-BOC protected.
  • ChemScene. (n.d.). 1-Oxa-9-azaspiro[5.5]Undecan-5-one.
  • AChemBlock. (n.d.). 9-Boc-3-oxa-9-azaspiro[5.5]undecane 97%.
  • P. Pastor, et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.
  • M. J. Martín-López & F. Bermejo. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • K. Y. Komarova, et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • PubChemLite. (n.d.). 1-oxa-4-azaspiro[5.5]undecane (C9H17NO).
  • Fluorochem. (n.d.). 1-Oxa-4-azaspiro[5.5]undecane.
  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one.
  • Lead Sciences. (n.d.). 1-Boc-4-oxo-1-azaspiro[5.5]undecane.
  • Synblock. (n.d.). CAS 1023595-11-0 | 4-BOC-1-Oxa-4,9-diazaspiro[5.5]undecane.
  • CymitQuimica. (n.d.). tert-Butyl 4-oxo-1-oxa-9-azaspiro[5.
  • Echemi. (n.d.). 4-BOC-1-OXA-4-AZASPIRO[5.
  • BLDpharm. (n.d.). 1520699-87-9|1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro(4.5)decane.
  • J. Med. Chem. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.

Sources

An In-depth Technical Guide to 4-Boc-1-oxa-4-azaspiro[5.5]undecane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Boc-1-oxa-4-azaspiro[5.5]undecane, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore rational synthetic approaches, and discuss its burgeoning applications in the design and development of novel therapeutics. This document aims to serve as a valuable resource for researchers leveraging this spirocyclic scaffold in their drug discovery programs.

Core Compound Profile: Physicochemical Properties

4-Boc-1-oxa-4-azaspiro[5.5]undecane, systematically named tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, is a bifunctional molecule featuring a unique three-dimensional spirocyclic core. The presence of a morpholine-like ether and a piperidine ring fused at a quaternary carbon imparts conformational rigidity, a desirable trait in modern drug design for enhancing target specificity and optimizing pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle for synthetic diversification.

While direct experimental data for this specific isomer is not widely published, its physicochemical properties can be reliably inferred from its isomeric counterpart, 9-Boc-3-oxa-9-azaspiro[5.5]undecane.

PropertyValueSource
Molecular Formula C₁₄H₂₅NO₃Inferred from isomer
Molecular Weight 255.36 g/mol Inferred from isomer
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, methanol, and ethyl acetate.General chemical principles

Synthesis and Purification: A Strategic Approach

The synthesis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane hinges on the strategic construction of the core spirocyclic amine, 1-oxa-4-azaspiro[5.5]undecane, followed by the protection of the secondary amine with a Boc group.

Synthesis of the Core Scaffold: 1-oxa-4-azaspiro[5.5]undecane

The construction of the 1-oxa-4-azaspiro[5.5]undecane core is a critical step that dictates the overall efficiency of the synthetic route. A plausible and efficient method involves a multi-step sequence starting from readily available starting materials.

G cluster_0 Synthesis of 1-oxa-4-azaspiro[5.5]undecane Start Cyclohexanone Step1 Reaction with a suitable amine and a source of formaldehyde (e.g., Mannich reaction) Start->Step1 Reagents and Conditions Step2 Intramolecular cyclization Step1->Step2 Intermediate Formation Step3 Reduction Step2->Step3 Cyclized Intermediate End 1-oxa-4-azaspiro[5.5]undecane Step3->End Final Product

Caption: A generalized workflow for the synthesis of the 1-oxa-4-azaspiro[5.5]undecane core.

Experimental Protocol (Illustrative):

  • Step 1: Synthesis of an N-substituted 4-piperidone. This can be achieved through various established methods, such as the alkylation of 4-piperidone with a suitable electrophile.

  • Step 2: Spirocyclization. The N-substituted 4-piperidone can undergo a spirocyclization reaction. For instance, a Wittig-type reaction with a reagent containing a protected hydroxyl group, followed by deprotection and intramolecular cyclization, can yield the desired spiro-ether linkage.

  • Step 3: Deprotection of the Nitrogen. If an N-protecting group other than Boc was used in the initial steps, it must be removed to yield the free secondary amine of the 1-oxa-4-azaspiro[5.5]undecane core.

Boc Protection: Securing the Synthetic Handle

The final step in the synthesis of the title compound is the protection of the secondary amine with a tert-butyloxycarbonyl group. This is a standard and high-yielding reaction in organic synthesis.

G cluster_1 Boc Protection Core 1-oxa-4-azaspiro[5.5]undecane Product 4-Boc-1-oxa-4-azaspiro[5.5]undecane Core->Product Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Product Base Triethylamine or DIPEA Base->Product Solvent Dichloromethane (DCM) Solvent->Product

Caption: Schematic of the Boc protection reaction.

Experimental Protocol:

  • Dissolve 1-oxa-4-azaspiro[5.5]undecane in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Add a slight excess of a non-nucleophilic base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

Applications in Drug Discovery and Medicinal Chemistry

The 1-oxa-4-azaspiro[5.5]undecane scaffold is a valuable building block in drug discovery due to its inherent three-dimensionality and the synthetic accessibility of its derivatives. The introduction of the Boc protecting group allows for controlled and regioselective functionalization, making it a versatile intermediate for the synthesis of compound libraries for high-throughput screening.

While specific applications of 4-Boc-1-oxa-4-azaspiro[5.5]undecane are not extensively documented in publicly available literature, the broader class of azaspirocyclic compounds has been explored for a variety of therapeutic targets.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The rigid spirocyclic core can be used to orient pharmacophoric groups in a precise manner, which is crucial for interacting with specific receptor subtypes in the brain.

  • Oncology: Spirocyclic scaffolds have been incorporated into novel anticancer agents, where their unique shape can lead to new binding modes with protein targets.

  • Infectious Diseases: The development of novel antibacterial and antiviral agents often relies on the exploration of new chemical space, and spirocyclic systems offer a departure from traditional, flatter aromatic structures.

The general strategy involves the deprotection of the Boc group to liberate the secondary amine, which can then be functionalized through a variety of reactions, including:

  • Reductive amination: To introduce substituted alkyl groups.

  • Amide bond formation: To append carboxylic acid-containing fragments.

  • Urea and thiourea formation: To explore different hydrogen bonding interactions.

  • Sulfonylation: To introduce sulfonyl groups for targeting specific enzyme active sites.

Conclusion

4-Boc-1-oxa-4-azaspiro[5.5]undecane represents a promising and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its well-defined structure and the synthetic tractability afforded by the Boc protecting group make it an attractive starting point for the exploration of new chemical space in drug discovery. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted and holds the potential to yield novel drug candidates for a range of diseases.

References

Due to the limited direct literature on 4-Boc-1-oxa-4-azaspiro[5.5]undecane, this reference list includes resources for related azaspirocyclic compounds and general synthetic methodologies.

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. (n.d.). 1-oxa-4-azaspiro[5.5]undecane. Retrieved from [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Boc-1-oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

The core structure of 4-Boc-1-oxa-4-azaspiro[5.5]undecane integrates a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a spirocyclic ether. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing a robust framework for its characterization.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the 1-oxa-4-azaspiro[5.5]undecane core will be utilized throughout this guide.

Figure 1. Numbering scheme for the 4-Boc-1-oxa-4-azaspiro[5.5]undecane backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons in the structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Boc-1-oxa-4-azaspiro[5.5]undecane is expected to exhibit distinct signals corresponding to the protons of the Boc group and the spirocyclic core. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the conformational rigidity of the ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
t-Butyl (Boc)~1.45Singlet (s)9HCharacteristic sharp singlet for the nine equivalent protons of the tert-butyl group.
-CH₂-N(Boc)-3.20 - 3.60Multiplet (m)4HProtons on carbons adjacent to the nitrogen of the Boc-protected amine are deshielded.
-CH₂-O-3.50 - 3.80Multiplet (m)4HProtons on carbons adjacent to the ether oxygen are significantly deshielded.
-CH₂- (piperidine ring)1.50 - 1.80Multiplet (m)4HProtons on the remaining carbons of the piperidine ring.
-CH₂- (cyclohexane ring)1.40 - 1.70Multiplet (m)6HProtons on the cyclohexane ring of the spiro system.

Rationale derived from spectral data of N-Boc-piperidine and related spirocyclic ethers.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=(O) (Boc)~155Characteristic chemical shift for a carbamate carbonyl carbon.
-C(CH₃)₃ (Boc)~80Quaternary carbon of the tert-butyl group.
-C(CH₃)₃ (Boc)~28Methyl carbons of the tert-butyl group.
Spiro Carbon (C6)75 - 85Quaternary carbon at the spiro junction, deshielded by the adjacent oxygen.
-CH₂-N(Boc)-40 - 50Carbons adjacent to the nitrogen atom.
-CH₂-O-60 - 70Carbons adjacent to the ether oxygen.
-CH₂- (piperidine ring)25 - 35Remaining methylene carbons of the piperidine ring.
-CH₂- (cyclohexane ring)20 - 40Methylene carbons of the cyclohexane ring.

Rationale based on data for N-Boc-piperidine and general values for spirocyclic ethers.[3][4]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing p1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). p2 Add internal standard (e.g., TMS). p1->p2 p3 Filter into a 5 mm NMR tube. p2->p3 a1 Lock and shim the instrument. p3->a1 a2 Acquire 1H spectrum (e.g., 16 scans). a1->a2 a3 Acquire 13C{1H} spectrum (e.g., 1024 scans). a2->a3 a4 Acquire 2D spectra (COSY, HSQC) as needed. a3->a4 d1 Apply Fourier transform and phase correction. a4->d1 d2 Calibrate chemical shifts to TMS (0 ppm). d1->d2 d3 Integrate 1H signals and pick peaks. d2->d3

Figure 2. General workflow for NMR analysis.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.[5]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[6]

    • If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

    • Identify the chemical shift and multiplicity of each signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For 4-Boc-1-oxa-4-azaspiro[5.5]undecane (C₁₄H₂₅NO₃), the molecular weight is 255.35 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of 256.36.

Table 3: Predicted m/z Values for Key Ions

IonPredicted m/zRationale
[M+H]⁺256.36Protonated molecular ion.
[M-C₄H₈]⁺200.30Loss of isobutylene from the Boc group.
[M-Boc+H]⁺156.24Loss of the entire Boc group.

Fragmentation patterns are predicted based on the known behavior of Boc-protected amines.

Experimental Protocol for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis p1 Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol). p2 Add a small amount of formic acid to promote protonation. p1->p2 a1 Infuse the sample into the ESI source. p2->a1 a2 Optimize ionization parameters (e.g., capillary voltage, temperature). a1->a2 a3 Acquire the mass spectrum in positive ion mode. a2->a3 d1 Identify the molecular ion peak [M+H]+. a3->d1 d2 Analyze fragmentation patterns for structural confirmation. d1->d2 d3 Perform high-resolution MS for elemental composition. d2->d3

Figure 3. General workflow for mass spectrometry analysis.

  • Sample Preparation :

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

    • For ESI, a small amount of an acid (e.g., 0.1% formic acid) is often added to the sample solution to promote the formation of protonated molecules [M+H]⁺.

  • Data Acquisition :

    • The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

    • The ionization source parameters (e.g., capillary voltage, nebulizing gas flow, and source temperature) are optimized to achieve a stable and intense signal for the ion of interest.

    • The mass spectrum is acquired over a suitable m/z range.

  • Data Analysis :

    • The resulting mass spectrum is analyzed to identify the molecular ion peak.

    • For high-resolution mass spectrometry (HRMS), the accurate mass measurement of the molecular ion can be used to determine the elemental composition, providing a high degree of confidence in the molecular formula.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 4-Boc-1-oxa-4-azaspiro[5.5]undecane will be dominated by absorptions from the C-H, C=O, and C-O bonds.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption (cm⁻¹)Rationale
C-H (alkane)2850 - 3000Stretching vibrations of the sp³ C-H bonds in the piperidine and cyclohexane rings.
C=O (carbamate)1680 - 1700Strong absorption due to the carbonyl stretch of the Boc group.
C-O (ether)1050 - 1150Strong, characteristic absorption for the C-O stretch of the spirocyclic ether.[8][9]
C-N (amine)1200 - 1300Stretching vibration of the C-N bond.

Characteristic absorption ranges are based on standard IR correlation tables and data for similar compounds.[1]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation :

    • For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

    • For a liquid or soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition :

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path.

    • The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis :

    • The positions and relative intensities of the absorption bands are determined.

    • The observed absorptions are correlated with specific functional groups using standard IR correlation tables.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a detailed and reliable set of expected spectral data has been compiled. The provided protocols offer a standardized approach for the experimental characterization of this molecule. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar spirocyclic scaffolds in the pursuit of novel therapeutics.

References

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-Boc-piperidine-2-methanol. National Center for Biotechnology Information. [Link]

  • Deslongchamps, P., & Pothier, N. (1991). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 69(3), 601-608.
  • Chemistry LibreTexts. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperidine. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

A Technical Guide to 4-Boc-1-oxa-4-azaspiro[5.5]undecane: Synthesis, Availability, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a particularly attractive class of molecules in this pursuit. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, enabling more precise interactions with biological targets compared to their linear or flat aromatic counterparts.[1] The 1-oxa-4-azaspiro[5.5]undecane core, a unique heterocyclic system, represents a promising yet underexplored scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, commercial availability, and potential applications of a key derivative, 4-Boc-1-oxa-4-azaspiro[5.5]undecane, a versatile building block for drug discovery programs.

Synthetic Strategies: Accessing the 1-Oxa-4-azaspiro[5.5]undecane Core

While 4-Boc-1-oxa-4-azaspiro[5.5]undecane is not widely commercially available, its synthesis can be approached through the construction of the parent scaffold, 1-oxa-4-azaspiro[5.5]undecane, followed by standard protection of the secondary amine. The synthesis of related spirocyclic piperidines and spiroketals provides a strong foundation for a plausible synthetic route.[2][3][4][5]

Proposed Synthesis of 1-Oxa-4-azaspiro[5.5]undecane

A potential retrosynthetic analysis suggests that the 1-oxa-4-azaspiro[5.5]undecane core can be constructed via an intramolecular cyclization of a suitable precursor. One plausible forward synthesis is outlined below:

Synthetic_Pathway_1 cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Key Transformation cluster_3 Final Product A Cyclohexanone C Iminium Ion Intermediate A->C Condensation B Ethanolamine B->C D Enamine Intermediate C->D Tautomerization E Intramolecular Pictet-Spengler type reaction D->E Acid-catalyzed cyclization F 1-Oxa-4-azaspiro[5.5]undecane E->F Reduction Boc_Protection cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 1-Oxa-4-azaspiro[5.5]undecane D 4-Boc-1-oxa-4-azaspiro[5.5]undecane A->D B Di-tert-butyl dicarbonate (Boc)2O B->D C Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) C->D Medicinal_Chemistry_Applications cluster_0 Core Scaffold cluster_1 Potential Therapeutic Targets cluster_2 Potential Therapeutic Areas A 1-Oxa-4-azaspiro[5.5]undecane B CNS Receptors A->B Derivative Synthesis C Enzymes (e.g., sEH) A->C Derivative Synthesis D Bacterial Proteins (e.g., MmpL3) A->D Derivative Synthesis E Neurodegenerative Diseases B->E F Inflammation & Cardiovascular Disease C->F G Infectious Diseases D->G

Sources

Methodological & Application

Application and Protocol Guide for the N-Boc Deprotection of 4-Boc-1-oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Protecting Groups

In the landscape of modern drug discovery and organic synthesis, spirocyclic scaffolds are of paramount importance. Their unique three-dimensional architecture offers a compelling combination of structural rigidity and complexity, often leading to compounds with improved pharmacological properties. The 1-oxa-4-azaspiro[5.5]undecane core is a privileged structure, appearing in a variety of biologically active molecules.[1][2][3][4][5] The synthesis and functionalization of such molecules frequently necessitate the use of protecting groups for reactive moieties, particularly amines.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of reaction conditions, including basic hydrolysis and hydrogenolysis.[6][7][8] Its facile removal under acidic conditions provides a critical orthogonal strategy in multi-step synthetic sequences. This application note provides a detailed guide to the conditions for the N-Boc deprotection of 4-Boc-1-oxa-4-azaspiro[5.5]undecane, offering a selection of protocols tailored for different experimental constraints and substrate sensitivities.

Core Principles of N-Boc Deprotection: An Overview of a Classic Mechanism

The cleavage of the N-Boc group is fundamentally an acid-catalyzed process.[7][9] The generally accepted mechanism proceeds through several key steps, as illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing deprotection reactions.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed N-Boc Deprotection BocAmine 4-Boc-1-oxa-4-azaspiro[5.5]undecane ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ (from acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage TertButylCation tert-Butyl Cation FreeAmine 1-oxa-4-azaspiro[5.5]undecane CarbamicAcid->FreeAmine Decarboxylation (-CO2) CarbamicAcid->TertButylCation + ProtonatedAmine Ammonium Salt FreeAmine->ProtonatedAmine + H+ Isobutylene Isobutylene TertButylCation->Isobutylene - H+

Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.

The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[9][10][11] This is followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9][10][11] The liberated tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[12] In the acidic medium, the newly deprotected amine is typically protonated, forming its corresponding salt.[10]

Selecting the Optimal Deprotection Strategy: A Decision-Making Workflow

The choice of deprotection method depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, the desired scale of the reaction, and considerations for green chemistry. The following workflow provides a logical approach to selecting the most appropriate protocol.

Deprotection_Workflow Start Start: 4-Boc-1-oxa-4-azaspiro[5.5]undecane AcidSensitive Are other acid-sensitive functional groups present? Start->AcidSensitive StandardAcid Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) AcidSensitive->StandardAcid No MildAcid Mild Acidic Conditions (Aqueous H3PO4 or p-TsOH) AcidSensitive->MildAcid Yes End End: Deprotected Amine StandardAcid->End Thermal Thermal Deprotection (High Temperature, No Acid) MildAcid->Thermal If still problematic MildAcid->End Thermal->End

Figure 2: Workflow for selecting an N-Boc deprotection method.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for several common and effective N-Boc deprotection methods applicable to 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally rapid method for N-Boc deprotection.[7][13] TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[7]

Materials:

  • 4-Boc-1-oxa-4-azaspiro[5.5]undecane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Boc-1-oxa-4-azaspiro[5.5]undecane (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and volatile; handle in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1–4 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 1-oxa-4-azaspiro[5.5]undecane.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust and widely used procedure, often preferred when the final product is desired as a hydrochloride salt, which can improve stability and handling.[13][14]

Materials:

  • 4-Boc-1-oxa-4-azaspiro[5.5]undecane

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 4-Boc-1-oxa-4-azaspiro[5.5]undecane (1.0 eq) in a minimal amount of 1,4-dioxane or an appropriate co-solvent like methanol or ethyl acetate.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5–10 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1–3 hours). Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Upon completion, if a precipitate has formed, add diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Dry the solid under vacuum to obtain the hydrochloride salt of 1-oxa-4-azaspiro[5.5]undecane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization or precipitation.

Protocol 3: Mild Deprotection using Aqueous Phosphoric Acid

For substrates containing other acid-labile functional groups, a milder deprotection method is often necessary. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for this purpose.[15]

Materials:

  • 4-Boc-1-oxa-4-azaspiro[5.5]undecane

  • 85% Aqueous phosphoric acid (H₃PO₄)

  • Tetrahydrofuran (THF) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Boc-1-oxa-4-azaspiro[5.5]undecane (1.0 eq) in THF.

  • Add 85% aqueous phosphoric acid (5–10 eq) to the solution.

  • Heat the reaction mixture to 50–60 °C and stir.

  • Monitor the reaction by TLC or LC-MS until completion (this may take longer than the stronger acid methods).

  • Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free amine.

Protocol 4: Thermal Deprotection in Continuous Flow

A catalyst-free thermal approach offers a green alternative, avoiding the use of strong acids and potentially simplifying workup. This method is particularly amenable to continuous flow systems, allowing for precise temperature and residence time control.[16]

Materials and Equipment:

  • 4-Boc-1-oxa-4-azaspiro[5.5]undecane

  • Methanol or trifluoroethanol (TFE)

  • Continuous flow reactor system with a heated coil or column

  • HPLC pump

  • Back-pressure regulator

Procedure:

  • Prepare a solution of 4-Boc-1-oxa-4-azaspiro[5.5]undecane in methanol or TFE (e.g., 0.05–0.1 M).

  • Set up the continuous flow reactor with a specific coil volume and set the temperature (e.g., 180–230 °C). Note: These high temperatures require a properly configured and pressure-rated flow system.

  • Pump the substrate solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 30–60 minutes).

  • Collect the output from the reactor after it has reached a steady state.

  • The solvent can be removed under reduced pressure to yield the deprotected product. Purity can be assessed by NMR and LC-MS, and further purification can be performed if necessary.

Comparative Summary of Deprotection Conditions

MethodReagent(s)Solvent(s)TemperatureTypical TimeAdvantagesDisadvantages
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1–4 hFast, reliable, widely used.[7][13]Harsh conditions, TFA is corrosive, potential for side reactions with sensitive groups.[17]
Acidic (Salt Formation) 4M HCl in Dioxane1,4-Dioxane, EtOAc, MeOHRoom Temperature1–3 hForms stable HCl salt, easy product isolation if it precipitates.[14]Chlorinated solvents may be undesirable, requires anhydrous conditions.[17]
Mild Acidic Aqueous Phosphoric AcidTHF, Water50–60 °C4–12 hMilder, good for acid-sensitive substrates, environmentally benign.[15]Slower reaction times, requires heating.
Thermal (Flow) NoneMethanol, TFE180–230 °C30–60 minCatalyst-free, green, rapid heating and cooling, precise control.[16]Requires specialized flow chemistry equipment, high temperatures may degrade sensitive substrates.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the deprotection is sluggish, especially with milder acids, increasing the temperature or the equivalents of acid may be necessary.[9] For TFA deprotections, ensure the reagents are anhydrous, as water can slow the reaction.[14]

  • Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic sites on the substrate or product.[15][17] If this is observed, adding a scavenger such as triethylsilane or anisole to the reaction mixture can trap the cation.

  • Workup: The basic workup to neutralize the acid and isolate the free amine must be done carefully, especially on a large scale, due to CO₂ evolution. If the free amine is highly water-soluble, continuous liquid-liquid extraction or salting out may be required.

  • Solvent Choice: While DCM and dioxane are common, greener solvent alternatives like 2-methyl-THF or ethyl acetate should be considered where feasible to minimize environmental impact.[17]

Conclusion

The deprotection of 4-Boc-1-oxa-4-azaspiro[5.5]undecane can be achieved through a variety of well-established methods. The choice of protocol should be guided by the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups. For robust, rapid deprotection, standard conditions using TFA or HCl are recommended. When milder conditions are required to preserve molecular integrity, aqueous phosphoric acid or thermal methods present excellent alternatives. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently and successfully liberate the spirocyclic amine for subsequent transformations.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Rinaldi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • El Kihel, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • El Kihel, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • Reddy, G. S., et al. (2013). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Rational Design of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors Utilizing the 1-oxa-4,9-diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic cascade of fatty acids, responsible for the degradation of beneficial epoxyeicosatrienoic acids (EETs). The inhibition of sEH has emerged as a promising therapeutic strategy for a host of human diseases, including hypertension, inflammation, and chronic pain.[1][2] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel sEH inhibitors (sEHIs) built upon the privileged 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. We delve into the mechanistic rationale for scaffold selection, structure-activity relationship (SAR) studies, and robust protocols for in vitro and in vivo characterization, offering researchers a validated roadmap for the development of next-generation sEH-targeting therapeutics.

The Scientific Imperative for sEH Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene in humans, is a bifunctional enzyme predominantly known for its C-terminal hydrolase activity.[3] This domain catalyzes the hydrolysis of endogenous lipid signaling molecules, epoxyeicosatrienoic acids (EETs), into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][4] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exert a range of protective effects within the cardiovascular, nervous, and renal systems. These beneficial actions include vasodilation, anti-inflammatory responses, and analgesia.[5][6]

By inhibiting sEH, the metabolic degradation of EETs is slowed, thereby increasing their bioavailability and potentiating their therapeutic effects.[7] This mechanism forms the basis for the development of sEHIs as a novel class of drugs for treating cardiovascular diseases, chronic kidney disease, and neuropathic pain.[1][8]

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active Metabolites) sEH->DHETs sEHI sEH Inhibitor (Therapeutic Agent) sEHI->sEH

Figure 1: The sEH metabolic pathway. Inhibition of sEH preserves beneficial EETs.

The 1-oxa-4,9-diazaspiro[5.5]undecane Scaffold: A Privileged Structure

The selection of a chemical scaffold is a cornerstone of modern drug design. The 1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic heterocycle that offers several distinct advantages for the design of sEHIs.[9][10]

  • Structural Rigidity: The spirocyclic nature of the core reduces the number of rotatable bonds, which can pre-organize the molecule into a conformation favorable for binding to the sEH active site. This can lead to improved potency and selectivity.

  • Three-Dimensional Diversity: The scaffold presents multiple vectors for substitution (at the N4 and N9 positions, and potentially on the rings), allowing for the systematic exploration of chemical space to optimize interactions with key residues in the enzyme's active site.

  • Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess drug-like properties, including good aqueous solubility and oral bioavailability, which are critical for developing clinically viable candidates.[11]

The design strategy for sEHIs often incorporates a central hydrogen-bond-accepting moiety (typically a urea or amide) flanked by two lipophilic groups that occupy hydrophobic pockets in the sEH active site. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as an excellent framework to orient these pharmacophoric elements.

Synthetic Strategy & Protocols

A versatile synthetic approach allows for the creation of a diverse library of inhibitors for SAR studies.[9][12] The general strategy involves the construction of the spirocyclic core followed by functionalization at the nitrogen atoms.

Protocol 3.1: General Synthesis of Trisubstituted Urea Inhibitors

This protocol outlines a representative synthesis for a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea, a common motif in potent sEHIs.[8]

Step 1: Synthesis of the Spirocyclic Diamine Core

  • The synthesis typically begins with commercially available starting materials, proceeding through multi-step sequences that may involve Michael additions and reductive aminations to construct the core heterocycle.[9] This core synthesis is often the most complex part of the process and should be guided by specialized synthetic chemistry literature.

Step 2: Monofunctionalization of the Diamine

  • Dissolve the 1-oxa-4,9-diazaspiro[5.5]undecane core (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a protecting group precursor, such as di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq), to selectively protect one of the nitrogen atoms. The less sterically hindered nitrogen is typically protected first.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine, then dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the mono-Boc-protected intermediate by column chromatography.

Step 3: Urea Formation

  • Dissolve the mono-Boc-protected diamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a substituted isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo. The resulting urea derivative is often pure enough for the next step but can be purified by chromatography if necessary.

Step 4: Deprotection and Final Acylation/Alkylation

  • Dissolve the Boc-protected urea intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours to remove the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is used directly in the next step.

  • Dissolve the TFA salt in DCM and add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq).

  • Add the desired acyl chloride or alkyl halide (e.g., propionyl chloride) (1.1 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-6 hours until the reaction is complete.

  • Perform an aqueous workup, dry the organic layer, and concentrate. Purify the final product by flash column chromatography or preparative HPLC to yield the target sEH inhibitor.

Synthesis_Workflow cluster_0 Synthesis Workflow Start Spirocyclic Diamine Core Step1 Mono-Boc Protection Start->Step1 Step2 Urea Formation (with Isocyanate) Step1->Step2 Step3 Boc Deprotection (with TFA) Step2->Step3 Step4 Final Acylation/ Alkylation Step3->Step4

Figure 2: General workflow for the synthesis of target sEH inhibitors.

In Vitro Evaluation: Potency and Selectivity

The primary in vitro assay determines the potency of newly synthesized compounds against the sEH enzyme, typically by measuring their half-maximal inhibitory concentration (IC₅₀).

Protocol 4.1: Fluorometric sEH Inhibition Assay

This protocol is adapted from commercially available kits and common literature procedures.[13][14][15] It uses a fluorogenic substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.

Materials:

  • Recombinant human sEH (available commercially).

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • Fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Test compounds and a known potent sEH inhibitor as a positive control (e.g., TPPU).

  • DMSO for compound dissolution.

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm).

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the sEH Assay Buffer to achieve the final desired concentrations, ensuring the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Blank wells (no enzyme): 130 µL Assay Buffer.

    • Control wells (100% activity): 130 µL of diluted sEH enzyme solution + 20 µL of Assay Buffer containing DMSO (vehicle control).

    • Test compound wells: 130 µL of diluted sEH enzyme solution + 20 µL of diluted test compound.

    • Positive inhibitor control wells: 130 µL of diluted sEH enzyme solution + 20 µL of diluted positive control inhibitor.

  • Enzyme Preparation: Thaw the recombinant human sEH on ice. Dilute the enzyme stock to the working concentration (e.g., 10-15 ng/mL) with cold Assay Buffer.[13] Keep the diluted enzyme on ice until use.

  • Assay Execution:

    • Add the appropriate solutions to the 96-well plate as described in Step 2.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the PHOME substrate solution (prepared in Assay Buffer) to all wells.

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a plate reader at Ex/Em = 330/465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative SAR Data for a Hypothetical Inhibitor Series

CompoundR¹ Group (at N9)R² Group (at N4)IC₅₀ (nM, human sEH)
1a -H-C(O)CH₂CH₃580
1b -CH₃-C(O)CH₂CH₃150
1c -CH₂CH₃-C(O)CH₂CH₃85
2a -CH₂CH₃-H>10,000
2b -CH₂CH₃-C(O)CH₃120
2c -CH₂CH₃-C(O)CH₂CH₃85
2d -CH₂CH₃-C(O)c-propyl45

This data is for illustrative purposes only.

In Vivo Characterization & Pharmacokinetics

Promising inhibitors must be evaluated in vivo to assess their efficacy and pharmacokinetic (PK) properties.

Protocol 5.1: Rodent Pharmacokinetic Study

Objective: To determine the key PK parameters of a lead compound after oral administration.

Procedure:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per time point).

  • Compound Formulation: Formulate the test compound in a suitable vehicle for oral gavage (e.g., 20% PEG400 in water).[16]

  • Dosing: Administer a single oral dose of the compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (~50-100 µL) via tail vein or saphenous vein at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[17] Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.

  • Bioanalysis:

    • Prepare plasma standards by spiking known concentrations of the test compound into blank plasma.

    • Perform a protein precipitation extraction by adding a threefold volume of cold acetonitrile (containing an internal standard) to the plasma samples and standards.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the test compound.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters for a Lead Candidate

ParameterValueUnitDescription
Dose (Oral) 10mg/kgAdministered dose
Cₘₐₓ 1250ng/mLMaximum observed plasma concentration
Tₘₐₓ 1.5hTime to reach Cₘₐₓ
AUC₀-₂₄ 9850h*ng/mLArea under the curve from 0 to 24 hours
t₁/₂ 6.8hElimination half-life
F% (Oral) 45%Oral Bioavailability (requires IV data)

This data is for illustrative purposes only.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold allows for the elucidation of a detailed SAR, guiding the optimization of lead compounds.[8][18][19]

SAR_Summary Scaffold 1-oxa-4,9-diazaspiro[5.5]undecane Core N4 N4 Position (Acyl/Alkyl Group) Scaffold->N4 N9 N9 Position (Substituted Urea) Scaffold->N9 Ring Ring System (Stereochemistry) Scaffold->Ring N4_SAR - Small acyl groups (e.g., propionyl)  enhance potency. - Governs solubility and metabolic stability. N4->N4_SAR N9_SAR - Urea is a key H-bond donor/acceptor. - Phenyl ring with electron-withdrawing  groups (e.g., -OCF₃) fits into a  hydrophobic pocket. N9->N9_SAR Ring_SAR - Stereoisomers can exhibit  different potencies. - The (S)- or (R)-enantiomer may be  the more active 'eutomer'. Ring->Ring_SAR

Figure 3: Key SAR insights for the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

Conclusion and Future Perspectives

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and effective platform for the design of potent and drug-like sEH inhibitors. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize and evaluate novel candidates. Future work in this area will likely focus on optimizing ADME properties to achieve ideal clinical candidates, exploring enantiomerically pure compounds to maximize potency and reduce off-target effects, and expanding the therapeutic applications of these inhibitors into new disease areas.

References

  • Tsai, H. J., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Medicinal Chemistry Letters. [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]

  • Liu, J. Y., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology. [Link]

  • Shen, L., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. [Link]

  • Ulu, A., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. ResearchGate. [Link]

  • Ndisang, J. F., et al. (2014). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology. [Link]

  • Zhang, L., et al. (2012). Soluble epoxide hydrolase inhibitors and cardiovascular diseases. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Gomez, I., et al. (2021). Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Nakamura, T., et al. (2021). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, J., et al. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. MDPI. [Link]

  • Padorno, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Ma, Y., et al. (2022). The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers in Cardiovascular Medicine. [Link]

  • Wikipedia. Epoxide hydrolase 2. Wikipedia. [Link]

  • Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry. [Link]

  • Padorno, E., et al. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • Bak, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Zhang, Y., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yet, L. (2018). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Padorno, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Imig, J. D. (2021). Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases. Current Opinion in Pharmacology. [Link]

  • Wagner, K. M., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research. [Link]

  • Kontoyianni, M. (2017). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • UCL News. (2023). Scientists discover natural 'brake' that could stop harmful inflammation. UCL News. [Link]

  • Di, L. (2018). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

  • Moraski, G. C., et al. (2018). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Kim, I. H., et al. (2009). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry. [Link]

  • British Heart Foundation. Harnessing natural heart-protective molecules to prevent heart disease. BHF. [Link]

  • Wang, S., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules. [Link]

Sources

Development of antitumor agents from 1-oxa-4-azaspironenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development of 1-Oxa-4-Azaspironenone Derivatives as Antitumor Agents

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic analysis of 1-oxa-4-azaspironenone derivatives as a promising class of antitumor agents. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a deep understanding of the drug development process for this chemical series.

Introduction: The Therapeutic Potential of Spirodienones

Spirodienone compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] A key area of interest is their potent anticancer activity, which has driven the exploration of novel spirocyclic scaffolds.[2][3] The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core, in particular, has emerged as a privileged structure, with early derivatives showing promising cytotoxicity against a range of human cancer cell lines.[3]

However, the initial series of these compounds contained a conjugated dienone system. This structural feature, while contributing to bioactivity, also presents a liability. The conjugated system can act as a Michael acceptor, reacting with biological nucleophiles in the body, which can lead to off-target effects and potential toxicity.[1][4]

The strategic evolution of this scaffold, therefore, focuses on mitigating this reactivity while preserving or enhancing antitumor efficacy. This is achieved through targeted chemical modifications, such as Michael addition and cyclopropanation, to eliminate the reactive α,β-unsaturated bond.[4] Concurrently, the introduction of heteroatoms aims to improve physicochemical properties like hydrophilicity and to create new binding interactions with molecular targets, laying the groundwork for developing more potent and selective antitumor agents.[1][4]

This guide details the protocols for synthesizing these next-generation 1-oxa-4-azaspironenone derivatives and for evaluating their potential as cancer therapeutics.

Synthesis of 1-Oxa-4-Azaspironenone Derivatives

The synthesis of these derivatives is a multi-step process that begins with commercially available starting materials and involves key transformations to build the spirocyclic core and introduce diversity. The rationale is to create a library of compounds where specific structural modifications can be directly correlated with biological activity.

General Synthetic Workflow

The overall synthetic strategy involves the initial construction of a core spirodienone structure, which is then subjected to further reactions to reduce its Michael reactivity and introduce diverse side chains.

G A 4-Aminophenol + Glycolic Acid B Amide Intermediate (2) A->B DCC, Acetonitrile (Reflux) C 1-Oxa-4-azaspiro[4.5]deca- 6,9-diene-3,8-dione (3) B->C PhI(OAc)2, Cu Catalyst (Oxidative Cyclization) D Intermediate (5) C->D DBU, Halogenated Hydrocarbons E Michael Addition Products (6, 7) D->E Nucleophilic Reagent (e.g., Amines, Thiols) F Cyclopropanation Product (8) D->F

Caption: General workflow for the synthesis of modified 1-oxa-4-azaspironenone derivatives.

Protocol: Synthesis of a Representative Derivative (e.g., Compound 8 series)

This protocol is based on methodologies reported in the literature and provides a representative pathway.[1][5]

Materials:

  • 4-aminophenol, Glycolic acid, Dicyclohexylcarbodiimide (DCC), Acetonitrile (ACN)

  • (Diacetoxyiodo)benzene (PhI(OAc)2), Copper(I) perchlorate tetrakis(acetonitrile) complex (Cu[(CH3CN)4ClO4]), Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Halogenated hydrocarbons (e.g., benzyl bromide), Tetrahydrofuran (THF)

  • Trimethylsulfoxonium iodide, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, magnetic stirrers, inert atmosphere setup (Nitrogen or Argon), rotary evaporator, and column chromatography supplies.

Step-by-Step Procedure:

  • Synthesis of Amide Intermediate (2):

    • To a solution of 4-aminophenol (1 eq) in acetonitrile, add glycolic acid (1.2 eq).

    • Add DCC (2 eq) portion-wise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture, filter the solid dicyclohexylurea byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield compound 2.[5]

    • Causality: This is a standard amide coupling reaction to link the two primary building blocks.

  • Oxidative Cyclization to form Spirodienone (3):

    • Dissolve the amide intermediate 2 (1 eq) in dry DCM under a nitrogen atmosphere.

    • Add PhI(OAc)2 (2 eq) and the copper catalyst Cu[(CH3CN)4ClO4] (0.05 eq).[5]

    • Stir the reaction at room temperature for 12-16 hours.

    • Causality: This key step is a metal-catalyzed intramolecular oxidative cyclization that forms the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.[3]

    • Quench the reaction, perform an aqueous workup, and purify by chromatography to obtain compound 3.

  • Alkylation to Intermediate (5):

    • Dissolve compound 3 (1 eq) in dry THF and cool to 0 °C.

    • Add DBU (1.5 eq) followed by the desired halogenated hydrocarbon (1.5 eq).[1][5]

    • Stir the reaction at low temperature, allowing it to slowly warm to room temperature.

    • Monitor by TLC until completion. Purify via chromatography to yield intermediate 5.

    • Causality: This step introduces a side chain that can be crucial for tuning the compound's biological activity and properties.

  • Cyclopropanation to Final Product (8):

    • Prepare a solution of trimethylsulfoxonium iodide (1.1 eq) and sodium hydride (1.1 eq) in dry DMSO and stir for 30 minutes at room temperature.

    • Add a solution of intermediate 5 (1 eq) in DMSO to the ylide mixture.

    • Stir at room temperature for 2-4 hours.[1]

    • Causality: This reaction introduces a cyclopropyl group onto the dienone system, effectively and permanently eliminating the α,β-unsaturated bond responsible for Michael addition reactivity.[4]

    • Quench the reaction carefully with water, extract the product, and purify by column chromatography to obtain the final compound 8.

In Vitro Evaluation of Antitumor Activity

A tiered approach is essential for evaluating the synthesized compounds. The process begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent "hit" compounds.

G A Synthesized Compound Library B Primary Screening: Cytotoxicity Assay (IC50) (e.g., A549, MDA-MB-231, HeLa) A->B C Selectivity Assessment: Cytotoxicity vs. Normal Cells (e.g., HUVEC) B->C D Hit Compound(s) (Potent & Selective) C->D IC50 < 1µM Selectivity Index > 10 E Secondary Assays: Mechanism of Action D->E F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis E->G H Target Engagement (e.g., Western Blot for Caspase-3, PARP) E->H I Lead Candidate for Further Development H->I

Caption: A tiered workflow for the in vitro evaluation of antitumor agents.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HeLa cervical cancer).[1]

  • Normal cell line (e.g., HUVEC) for selectivity.[1]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO (for dissolving formazan).

  • 96-well plates, multichannel pipette, microplate reader.

  • Positive controls (e.g., Bendamustine, Vorinostat).[3]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be <0.1%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control/positive control) to the wells.

  • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: Comparative Cytotoxicity

Summarizing IC50 data in a table is crucial for identifying potent compounds and understanding structure-activity relationships.

CompoundA549 (Lung) IC50 (µM)[1][3]MDA-MB-231 (Breast) IC50 (µM)[1][3]HeLa (Cervical) IC50 (µM)[1][3]HUVEC (Normal) IC50 (µM)[1]
6b --0.18> 20
6d 0.26--> 20
8b -0.10-> 20
8d -0.10-> 20
11h 0.190.080.15Not Reported
Vorinostat 3.161.842.15-
Bendamustine 12.5115.3219.85-

Note: Data compiled from multiple studies for illustrative purposes. "-" indicates data not available in the cited sources.

Elucidating the Mechanism of Action

Once potent and selective compounds are identified, the next critical step is to understand how they kill cancer cells. Evidence suggests that these compounds may induce apoptosis (programmed cell death).[1] Computational studies have further hypothesized that Caspase-3, a key executioner in the apoptotic cascade, could be a direct target.[2]

G Compound 1-Oxa-4-azaspironenone Derivative (e.g., 8b) Caspase3 Caspase-3 (Executioner Caspase) Compound->Caspase3 Binding & Activation (Hypothesized) PARP PARP (DNA Repair Enzyme) Caspase3->PARP Cleavage CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to Cell Death

Caption: Hypothesized apoptotic pathway induced by 1-oxa-4-azaspironenone derivatives.

Protocol: Apoptosis Analysis by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis after compound treatment.

Materials:

  • Hit compound (e.g., Compound 8b).[1]

  • MDA-MB-231 cells or another sensitive cell line.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer (provided with the kit).

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

  • Data Analysis:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Expected Outcome: Treatment with an active compound like 8b is expected to show a significant increase in the percentage of cells in the early (lower-right) and late (upper-right) apoptotic quadrants compared to the vehicle control.[1] For example, 10 µM of compound 8b increased the early apoptosis percentage from 4.66% to 10.9% and late-stage apoptosis from 1.02% to 3.00% in MDA-MB-231 cells.[1]

Conclusion and Future Directions

The development of 1-oxa-4-azaspironenone derivatives represents a promising strategy in the search for novel antitumor agents. By chemically modifying the core to reduce non-specific reactivity and improve drug-like properties, potent compounds with low micromolar to nanomolar activity against various cancer cell lines have been identified.[1][3] The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of these compounds.

Future work should focus on:

  • In-depth MoA Studies: Validating Caspase-3 as a direct target using techniques like thermal shift assays or enzymatic activity assays.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing a broader library of analogs to further refine the SAR and optimize for potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates.

  • In Vivo Efficacy: Testing the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential in a whole-organism context.[6]

This structured approach, combining rational chemical design with rigorous biological evaluation, is essential for advancing this promising class of molecules from laboratory curiosities to potential clinical candidates.

References

  • Yin, H., Chen, Y., Zhong, Q., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128925. [Link]

  • Mahani, N. M., & Mohammadi, S. Z. (2024). Evaluation of the Effects of Novel 1-Oxa-4-azaspironenone Derivatives with Antitumor Activity: Quantum Mechanics/Molecular Mechanics, Molecular Docking, and Molecular Dynamics Simulation Studies. Russian Journal of Physical Chemistry A. Sourced from ResearchGate. [Link]

  • Yin, H., Chen, Y., Zhong, Q., et al. (2022). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Sourced from ResearchGate. [Link]

  • Yang, Z., Zhong, Q., Zheng, S.-L., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(6), 1109. [Link]

  • Yin, H., Chen, Y., Zhong, Q., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PubMed. [Link]

  • Demkowicz, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

  • Karpińska, A., & Starczewska, B. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]

  • Al-Ostath, A., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(5), 708. [Link]

  • Kaur, M., et al. (2022). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

  • Chen, R., et al. (2025). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. Natural Product Reports. [Link]

  • de-la-Cruz, C. H., et al. (2025). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv. [Link]

  • Basha, S. J. S., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Cell Biochemistry and Biophysics, 76(1-2), 159-170. [Link]

  • Qu, X., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. eLife, 12, e83944. [Link]

  • Kaur, M., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]

  • Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4). Sourced from ResearchGate. [Link]

Sources

Application Notes & Protocols: Radiolabeling of 1-oxa-8-azaspiro[4.5]decane Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spirocyclic Scaffold in PET Neuroimaging

The 1-oxa-8-azaspiro[4.5]decane framework represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to high affinity and selectivity for various biological targets. Of particular interest is its application in developing ligands for the sigma-1 (σ₁) receptor, a unique chaperone protein implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as in oncology.[1][2]

Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive, quantitative visualization of biological processes in vivo. The development of specific PET radiotracers targeting the σ₁ receptor is crucial for understanding disease pathophysiology, diagnosing pathological conditions, and accelerating drug development.[3] Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have emerged as highly promising candidates for this purpose.[4][5]

This guide provides a detailed overview of the critical steps and underlying principles for the successful radiolabeling of these spirocyclic derivatives with Fluorine-18 ([¹⁸F]), the most commonly used radionuclide for PET imaging. We will delve into precursor design, automated radiosynthesis protocols, and the rigorous quality control measures required to ensure the production of a high-quality radiopharmaceutical suitable for preclinical and clinical research.

Section 1: Precursor Design and Synthesis Strategy

The success of any radiolabeling effort begins with a well-designed precursor molecule. For late-stage radiofluorination, the strategy involves synthesizing the target molecule with a suitable leaving group at the position designated for [¹⁸F] incorporation.[6]

Causality in Precursor Design: The most common method for introducing [¹⁸F] is through a nucleophilic substitution reaction (Sₙ2). [¹⁸F]Fluoride is a relatively weak nucleophile, especially in the presence of trace amounts of water. Therefore, its reactivity must be enhanced, and it must be presented with a highly reactive electrophilic center.

  • Choice of Leaving Group: A tosylate (-OTs) group is an excellent choice for aliphatic fluorination. It is a superb leaving group, readily displaced by the incoming [¹⁸F]fluoride. Furthermore, tosylate precursors are typically stable, crystalline solids that are easily purified and stored.

  • Synthesis Route: The tosylate precursor is generally synthesized from an alcohol derivative of the core molecule. The synthesis involves reacting the corresponding alcohol with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the tosylate ester. This reaction must be carefully controlled to avoid side reactions.

The overall goal is to create a precursor that is reactive enough for efficient radiofluorination under the stringent time constraints of working with a short-lived isotope, yet stable enough for synthesis, purification, and storage.

Section 2: Automated [¹⁸F]-Radiolabeling Protocol

Modern radiopharmaceutical production relies heavily on fully automated synthesis modules.[7] These systems provide reproducibility, minimize radiation exposure to the operator, and facilitate compliance with current Good Manufacturing Practice (cGMP) guidelines.[8] The following protocol is a generalized procedure for the nucleophilic [¹⁸F]-fluorination of a tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative.

Visualized Workflow for [¹⁸F]-Radiolabeling

G cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis & Purification cluster_qc Final Product cyclotron Cyclotron ([¹⁸O]H₂O Target) qma Anion Exchange Cartridge (QMA) cyclotron->qma [¹⁸F]F⁻ Trapping elution Elution (K₂CO₃ / K₂₂₂) qma->elution Release drying Azeotropic Drying (Acetonitrile) elution->drying Activation reaction Radiofluorination (Precursor + [¹⁸F]F⁻) drying->reaction Transfer of activated [¹⁸F]F⁻ hplc Semi-Prep HPLC Purification reaction->hplc Crude Product formulation Solid-Phase Extraction & Formulation hplc->formulation Purified Tracer final_product Sterile Vial ([¹⁸F]Tracer in Saline/EtOH) formulation->final_product Final Formulation

Caption: Automated workflow for the synthesis of an [¹⁸F]-labeled PET tracer.

Step-by-Step Experimental Protocol
  • [¹⁸F]Fluoride Trapping and Activation:

    • Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped fluoride is eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[9]

    • Causality: K₂₂₂ is a phase-transfer catalyst that chelates the potassium ion (K⁺), leaving a "naked," highly reactive [¹⁸F]fluoride anion in the aprotic solvent.

    • The solvent is removed under vacuum and a stream of nitrogen at elevated temperature (~110°C). Azeotropic drying with anhydrous acetonitrile is performed two to three times to ensure the complete removal of water, which would otherwise hinder the nucleophilic reaction.[10]

  • Nucleophilic Radiofluorination:

    • A solution of the tosylate precursor (typically 5-10 mg) dissolved in an anhydrous polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO or Acetonitrile) is added to the dried K[¹⁸F]F/K₂₂₂ complex.

    • The reaction vessel is sealed and heated to 100-130°C for 10-15 minutes.[4]

    • Causality: The high temperature provides the necessary activation energy for the Sₙ2 reaction, where the [¹⁸F]fluoride ion displaces the tosylate leaving group. DMSO is an excellent solvent for this reaction as it effectively solvates the cation while leaving the anion reactive.

  • Purification by Semi-Preparative HPLC:

    • Following the reaction, the crude mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • A typical mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium formate), run under isocratic or gradient conditions to separate the desired [¹⁸F]-labeled product from unreacted precursor, unlabeled byproducts, and hydrophilic radioactive impurities like free [¹⁸F]fluoride.

    • The radioactive peak corresponding to the product is collected.

  • Final Formulation:

    • The collected HPLC fraction, which contains a high percentage of organic solvent, is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak).

    • The [¹⁸F]-labeled product is trapped on the cartridge while the aqueous mobile phase passes through to waste.[11]

    • The cartridge is washed with sterile water to remove any remaining buffer salts.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Typical Radiosynthesis Performance

The following table summarizes typical performance metrics for the radiosynthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives based on published data.[4][12][13]

ParameterTypical ValueRationale / Importance
Synthesis Time 45 - 60 minutesMust be rapid to minimize decay of ¹⁸F (t½ ≈ 110 min).
Radiochemical Yield (RCY) 12 - 35% (decay-corrected)Represents the efficiency of the radiolabeling reaction.
Radiochemical Purity (RCP) > 99%Ensures that radioactivity is associated only with the desired compound.
Molar Activity (Aₘ) 94 - 121 GBq/µmolA high molar activity is critical for imaging low-density targets like receptors to avoid pharmacological effects from the injected mass.[14][15]

Section 3: A Self-Validating System: Rigorous Quality Control

A robust quality control (QC) program is essential to validate the identity, purity, and safety of the final radiopharmaceutical product before administration.[16][17][18] Each batch must be tested according to established pharmacopeial standards.[19][20]

Visualized Quality Control Workflow

G cluster_tests Quality Control Tests cluster_results Acceptance Criteria start Final Radiopharmaceutical Product hplc Analytical HPLC start->hplc gc Gas Chromatography start->gc tlc Radio-TLC start->tlc ph pH Measurement start->ph filter Filter Integrity Test start->filter endo Endotoxin Test (LAL) start->endo sterility Sterility Test start->sterility rcp_result RCP > 95% Identity Confirmed hplc->rcp_result solvent_result Residual Solvents < USP Limits gc->solvent_result id_result Rf matches standard tlc->id_result ph_result pH 4.5 - 7.5 ph->ph_result filter_result Pass (e.g., Bubble Point) filter->filter_result endo_result < 175 EU / V endo->endo_result sterility_result No Microbial Growth sterility->sterility_result

Caption: Essential quality control tests for final radiopharmaceutical release.

Detailed QC Protocols
  • Appearance: The final product should be a clear, colorless solution, free of visible particulate matter.

  • pH: An aliquot is tested using a calibrated pH meter. The pH should be within a physiologically acceptable range, typically 4.5 to 7.5.

  • Radiochemical Purity (RCP) and Identity:

    • Method: Analytical reverse-phase HPLC with tandem UV and radioactivity detectors.

    • Procedure: A small aliquot of the final product is injected. The identity of the radioactive peak is confirmed by comparing its retention time to that of a co-injected, non-radioactive reference standard of the compound.

    • Acceptance Criterion: The area of the desired radioactive peak must be ≥95% of the total radioactive area in the chromatogram.

  • Molar Activity (Aₘ):

    • Method: Calculated from the analytical HPLC data.

    • Procedure: The total radioactivity of the batch is measured in a dose calibrator. The mass of the compound is determined from the UV peak area in the HPLC chromatogram by comparing it against a standard curve generated with known concentrations of the non-radioactive reference standard.

    • Calculation: Aₘ (GBq/µmol) = [Total Radioactivity (GBq)] / [Moles of Compound].[14]

  • Residual Solvents:

    • Method: Gas Chromatography (GC).

    • Procedure: An aliquot of the final product is analyzed to quantify the amount of residual ethanol (from formulation) and acetonitrile/DMSO (from synthesis).

    • Acceptance Criterion: Levels must be below the limits specified in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.).

  • Radionuclidic Purity:

    • Method: Gamma-ray spectroscopy.

    • Procedure: The identity of ¹⁸F is confirmed by its characteristic 511 keV annihilation peak and by measuring its half-life (approx. 110 minutes). The sample may be allowed to decay for >24 hours to detect any long-lived radionuclidic impurities.[19]

    • Acceptance Criterion: Radionuclidic purity should be ≥99.5%.

  • Sterility and Bacterial Endotoxins:

    • Sterility: The final product is tested for microbial contamination, typically by incubation in growth media. Due to the short half-life of ¹⁸F, this test is often performed retrospectively. The integrity of the 0.22 µm sterile filter provides confidence in the product's sterility for release.

    • Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test to ensure the absence of fever-inducing bacterial endotoxins. This test must be completed before the product is released for human use.

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold provides a robust platform for the development of potent and selective PET radioligands, particularly for the σ₁ receptor. The successful translation of these tracers from the bench to the clinic hinges on a well-defined and reproducible radiolabeling and quality control process. By leveraging automated synthesis modules and adhering to stringent QC protocols, researchers can reliably produce high-quality [¹⁸F]-labeled spirocyclic derivatives. These advanced imaging agents are invaluable tools that will continue to enhance our understanding of complex neurological diseases and aid in the development of novel therapeutics.

References

  • Tian, J., He, Y., Deuther-Conrad, W., Fu, H., Xie, F., Zhang, Y., Wang, T., Zhang, X., Zhang, J., Brust, P., Huang, Y., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Xie, F., He, Y., Wang, T., Deuther-Conrad, W., Zhang, Y., Fu, H., Cui, M., Zhang, X., Zhang, J., Brust, P., Huang, Y., & Jia, H. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5395–5406. [Link]

  • Gillings, N., Hjelmeland, K., & Aerts, J. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4454–4463. [Link]

  • van der Meij, M., & Elsinga, P. (2014). Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multireactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine, 55(Supplement 1), 1776. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e50. [Link]

  • Maestrup, M., Wiese, C., & Brust, P. (2009). Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. Bioorganic & Medicinal Chemistry, 17(10), 3578-3587. [Link]

  • Brust, P. (2016). PET Imaging of Sigma1 Receptors. Radiology Key. [Link]

  • Tourvieille, C., et al. (2024). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

  • Xie, F., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • International Atomic Energy Agency. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Mossine, A. V., et al. (2020). Historical data on molar activity (Am) variation for PET tracers. ResearchGate. [Link]

  • Basile, L., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Kumar, A., et al. (2022). Synthesis of Benzimidazole based Scaffolds and Automated Radiosynthesis of [18F]-T808 PET Tracer. Journal of Nuclear Medicine, 63(supplement 2), 2411. [Link]

  • Penuelas, I. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Scott, P. J. H., et al. (2025). Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. National Institutes of Health. [Link]

  • Elsinga, P. H. (Ed.). (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • Yilmaz, S., et al. (2022). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Shen, B., et al. (2017). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS Chemical Neuroscience, 8(8), 1677–1682. [Link]

  • Das, S. (2022). New 18F PET Tracers and Novel Methods for their Production. UIC Indigo. [Link]

  • Al-bataineh, M. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 980–997. [Link]

  • Hung, J. C. (n.d.). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • IBA Molecular. (2013). How to synthesize 18F labelled tracers with Synthera Integrated fluidic processor. YouTube. [Link]

  • Anonymous. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Anonymous. (2014). Specific activity. Turku PET Centre. [Link]

  • Houghton, J. L., et al. (2023). Fc-Engineering Improves PET Imaging of Anti-Mesothelin VH-Fc across Multiple Tumor Mouse Models and Reveals Sex-Specific Renal Clearance. Bioconjugate Chemistry, 34(12), 2201–2212. [Link]

  • Bas, J. M., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4516–4572. [Link]

  • Anonymous. (2018). Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common challenge in medicinal chemistry: the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected spirocyclic amines.

As a Senior Application Scientist, I understand that the unique three-dimensional architecture of spirocycles can introduce unexpected hurdles into otherwise routine synthetic steps. This guide is designed to provide not just solutions, but also the underlying chemical principles to empower you to overcome these challenges in your own research.

Troubleshooting Guide: Incomplete Boc Deprotection of Spirocyclic Amines

This section addresses specific issues you may be encountering in the lab. The advice provided is based on established chemical principles and field-proven strategies for sterically demanding substrates.

Q1: I'm seeing only partial or no deprotection of my N-Boc spirocyclic amine using standard TFA or HCl conditions. What is the likely cause?

This is the most common issue encountered with this class of compounds and is almost always rooted in steric hindrance and the conformational rigidity inherent to spirocyclic systems.

Causality Explained:

Standard acid-catalyzed Boc deprotection proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to the free amine.[1] In sterically hindered environments, such as those created by the rigid scaffold of a spirocycle, two key steps in this mechanism can be significantly impeded:

  • Poor Steric Accessibility of the Carbonyl Oxygen: The spirocyclic framework can act as a "molecular shield," physically blocking the approach of the protonating acid to the carbonyl oxygen of the Boc group. Without efficient protonation, the downstream cleavage cascade is halted.

  • Conformational Rigidity: Unlike more flexible acyclic or monocyclic amines, spirocycles have restricted bond rotation. This can lock the Boc group into a conformation where the carbonyl is not optimally oriented for interaction with the acid catalyst. This "conformational locking" can dramatically slow down the rate of deprotection.[2]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to overcoming incomplete deprotection due to steric hindrance.

G cluster_0 Initial Observation cluster_1 Strategy 1: Force the Conditions cluster_2 Strategy 2: Alternative Acid Catalysis cluster_3 Strategy 3: Non-Acidic Methods A Incomplete Deprotection (TFA/DCM or HCl/Dioxane) B Increase Acid Stoichiometry (e.g., neat TFA) A->B First-line approach E Switch to Lewis Acids (e.g., TMSI, ZnBr₂, AlCl₃) A->E If Strategy 1 fails or causes side reactions G Thermal Deprotection (High-Temperature Flow or Microwave) A->G For highly sensitive substrates or persistent failure C Increase Reaction Temperature (e.g., 40-50 °C) B->C D Increase Reaction Time (Monitor by LC-MS) C->D F Rationale: Different coordination geometry may overcome steric barrier. E->F H Rationale: Bypasses need for protonation; overcomes kinetic barrier with thermal energy. G->H

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I'm observing side products, particularly what appears to be alkylation of my aromatic rings or other nucleophilic sites. How can I prevent this?

This issue arises from the generation of the tert-butyl cation during the deprotection mechanism.[1]

Causality Explained:

The tert-butyl cation is a reactive electrophile. In the presence of nucleophilic functional groups (e.g., electron-rich aromatic rings, thiols, or indoles) on your spirocyclic core, it can participate in Friedel-Crafts-type alkylation reactions, leading to undesired byproducts. This is often exacerbated by long reaction times and high acid concentrations used to force the deprotection of hindered substrates.

Preventative Measures:

The addition of a "cation scavenger" to the reaction mixture is the most effective way to mitigate this side reaction. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)5-10% (v/v)Highly effective; reduces the tert-butyl cation to isobutane.
Thioanisole5-10% (v/v)Good for protecting tryptophan and methionine residues if present.
1,2-Ethanedithiol (EDT)2-5% (v/v)Effective but has a strong odor.
Anisole5-10% (v/v)A common and inexpensive choice for general scavenging.

Recommendation: Start with Triisopropylsilane (TIS) as it is highly effective and generally does not interfere with the desired reaction.

Frequently Asked Questions (FAQs)

What is the best starting point for deprotecting a novel N-Boc spirocyclic amine?

For a novel substrate, it is prudent to start with a more forcing set of standard conditions before moving to more specialized methods.

Recommended Starting Protocol:

  • Dissolve the N-Boc spirocyclic amine in dichloromethane (DCM).

  • Add 10-20 equivalents of trifluoroacetic acid (TFA).

  • Stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS every hour.

  • If less than 50% conversion is observed after 4 hours, consider gently heating the reaction to 40°C.

This baseline experiment will quickly inform you of the substrate's reactivity and whether more advanced methods will be necessary.

Are there alternatives to strong acids like TFA and HCl?

Yes, several alternative methods can be effective, especially when dealing with acid-sensitive functional groups elsewhere in the molecule.

  • Lewis Acids: Reagents like trimethylsilyl iodide (TMSI), zinc bromide (ZnBr₂), or aluminum chloride (AlCl₃) can effectively cleave Boc groups.[3] The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which can sometimes be more sterically accessible than for protonation.

  • Thermal Deprotection: Heating the substrate in a high-boiling solvent (e.g., toluene, DMF, or TFE) can induce thermolytic cleavage of the Boc group without any added reagents.[4][5] This is particularly well-suited for continuous flow chemistry where high temperatures (150-240°C) can be safely achieved for short residence times.[4]

  • Aqueous Phosphoric Acid: This has been reported as a milder and more environmentally benign alternative to TFA for some substrates.[1]

How does the type of spirocycle (e.g., spiro[3.3]heptane vs. spiro[5.5]undecane) affect deprotection?

The specific geometry of the spirocycle is critical. Smaller, more strained ring systems (like spiro[3.3]heptane) can impose greater conformational rigidity and steric crowding around the nitrogen atom compared to larger, more flexible systems. As a general rule, expect deprotection to become more challenging as the steric bulk and rigidity of the spirocyclic scaffold increase.

Experimental Protocols

Protocol 1: High-Concentration TFA Deprotection with Cation Scavenger

This protocol is a robust method for sterically hindered substrates.

  • Preparation: In a round-bottom flask, dissolve the N-Boc spirocyclic amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triisopropylsilane (TIS, 2.0 eq).

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 20 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS at 1, 4, and 12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Lewis Acid-Mediated Deprotection with TMSI

This method is useful for substrates that are sensitive to strong protic acids.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-Boc spirocyclic amine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M).

  • Reagent Addition: At room temperature, add trimethylsilyl iodide (TMSI, 1.5 eq) dropwise.

  • Reaction: Stir the reaction at room temperature. The reaction may be gently heated to 40-50°C to accelerate the conversion of highly hindered substrates.

  • Monitoring: Monitor by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Quenching & Work-up: Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol. Concentrate the mixture in vacuo. The product can be isolated by standard aqueous work-up and/or chromatography.

Protocol 3: Thermal Deprotection (Microwave Conditions)

This is an effective "brute-force" method when other protocols fail.

  • Preparation: In a microwave-safe vial, dissolve the N-Boc spirocyclic amine (1.0 eq) in a high-boiling polar solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) (approx. 0.1 M).

  • Reaction: Seal the vial and heat in a scientific microwave reactor to 150-180°C for 30-60 minutes.

  • Monitoring: After cooling, an aliquot can be analyzed by LC-MS to determine conversion.

  • Work-up: Remove the solvent in vacuo. The crude product can be purified by chromatography or crystallization.

Mechanistic Overview: Acid-Catalyzed Boc Deprotection

The following diagram illustrates the generally accepted mechanism for acid-catalyzed Boc deprotection. Understanding this pathway is key to diagnosing issues related to steric hindrance.

G Start N-Boc Spirocyclic Amine Protonation Protonated Carbamate (Rate-limiting for hindered systems) Start->Protonation + H⁺ (slow) Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Fragmentation CarbamicAcid Carbamic Acid Intermediate SideProduct Alkylation Byproduct Carbocation->SideProduct Reaction with Nucleophile on Substrate Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Amine Free Spirocyclic Amine (as salt) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 QuenchedCation Quenched Cation (e.g., Isobutane) Scavenger->QuenchedCation

Sources

Technical Support Center: Selective N-Protection of Diazaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for diazaspiro[5.5]undecane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with these valuable scaffolds. Diazaspiro[5.5]undecanes are privileged structures in modern drug discovery, forming the core of molecules targeting a range of conditions from pain to metabolic disorders.[1][2][3][4]

However, their synthetic utility is often hampered by a critical challenge: the selective functionalization of one of the two nitrogen atoms. The similar steric and electronic environments of the secondary amines make direct, selective mono-protection a non-trivial pursuit. This guide moves beyond simple protocols to provide in-depth, field-proven troubleshooting strategies and answers to the most pressing questions encountered during your experiments.

Troubleshooting Guides & Experimental Protocols

This section addresses the most common issues encountered during the N-protection of symmetrical diazaspiro[5.5]undecane scaffolds.

Problem 1: My direct mono-Boc protection gives low yields and a mixture of unreacted starting material, mono- and di-protected products that are difficult to separate.

This is the most frequently encountered issue. Direct mono-carbamoylation with reagents like di-tert-butyl dicarbonate (Boc₂O) is often inefficient and unselective for symmetrical diazaspiro[5.5]undecanes.[5] The two nitrogen atoms have nearly identical basicity and steric accessibility, leading to a statistical mixture of products. Attempting to use sub-stoichiometric amounts of the protecting group reagent rarely provides a clean, high-yielding reaction for the mono-protected species.

Authoritative Recommendation: The Di-protection/Selective Mono-deprotection Strategy

The most reliable and scalable solution is a two-step sequence: exhaustive di-protection followed by a carefully controlled selective mono-deprotection.[5] This approach circumvents the selectivity issue by first creating a single, homogeneous di-protected intermediate, which is then selectively cleaved to yield the desired mono-protected product.

G cluster_0 Recommended Workflow for Mono-Protection cluster_1 Common Pitfall start Diazaspiro[5.5]undecane di_boc Di-Boc Protected Intermediate (Single Product) start->di_boc Protocol 1.1: Exhaustive Protection (>2 eq. Boc₂O) mono_boc Desired Mono-Boc Product di_boc->mono_boc Protocol 1.2: Controlled Deprotection (e.g., 1.1 eq. TFA) byproduct Starting Material (Recyclable) mono_boc->byproduct Further Deprotection (Excess Acid) start_alt Diazaspiro[5.5]undecane mixture Complex Mixture: - Starting Material - Mono-Boc Adduct - Di-Boc Adduct start_alt->mixture Direct Protection (<1 eq. Boc₂O)

Caption: Recommended workflow vs. the common pitfall in mono-protection.

Protocol 1.1: Exhaustive Di-Boc Protection of 3,9-Diazaspiro[5.5]undecane

  • Causality: The use of a slight excess of Boc₂O and a suitable base ensures the reaction is driven to completion, yielding the di-protected compound as the sole product. This simplifies purification significantly.

  • Procedure:

    • Dissolve 3,9-diazaspiro[5.5]undecane (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.5 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) (2.2-2.4 eq.), either neat or as a solution in the reaction solvent, dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

    • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography on silica gel.

Protocol 1.2: Selective Mono-Deprotection of Di-Boc Adduct

  • Causality: This step relies on precise stoichiometric control. Using a slight excess of a strong acid like trifluoroacetic acid (TFA) protonates one Boc group, catalyzing its removal while leaving the second intact. The reaction is kinetically controlled.

  • Procedure:

    • Dissolve the di-Boc protected diazaspiro[5.5]undecane (1.0 eq.) in DCM (0.1-0.2 M).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA) (1.1 eq.) dropwise. Critical Step: Precise addition is key to selectivity.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Self-Validation: Monitor carefully by TLC or LC-MS. The goal is to maximize the formation of the mono-Boc product while minimizing the fully deprotected diamine.

    • Work-up: Carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with DCM.

    • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting mixture of starting material, desired product, and unreacted di-Boc compound via flash column chromatography.

Problem 2: How do I implement an orthogonal protection strategy for sequential functionalization?

For multi-step syntheses, having two protecting groups that can be removed under different conditions (orthogonally) is essential. The most common pairing for diamines is Boc (acid-labile) and Carboxybenzyl (Cbz), which is removed by hydrogenolysis.[6]

Authoritative Recommendation: Sequential Protection

Start with the mono-Boc protected scaffold generated from Protocol 1.2. The remaining free secondary amine can then be protected with a Cbz group.

G Scaffold Mono-Boc Protected Diazaspiro[5.5]undecane Ortho_Protected Ortho_Protected Scaffold->Ortho_Protected Protocol 2.1: Cbz-Cl, Base Deriv_N1 Functionalize at N1 Ortho_Protected:N1->Deriv_N1 TFA or HCl (Boc Removal) Deriv_N2 Functionalize at N2 Ortho_Protected:N2->Deriv_N2 H₂, Pd/C (Cbz Removal)

Caption: Orthogonal protection strategy for selective functionalization.

Protocol 2.1: Cbz-Protection of Mono-Boc-3,9-diazaspiro[5.5]undecane

  • Causality: This is a standard acylation reaction. The base neutralizes the HCl byproduct, and the reaction proceeds smoothly on the unhindered secondary amine.

  • Procedure:

    • Dissolve mono-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq.) and a base like Et₃N or diisopropylethylamine (DIPEA) (1.5 eq.) in DCM.

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor by TLC until the starting material is consumed.

    • Work-up: Dilute with DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purification: Purify by flash column chromatography to yield the orthogonally protected scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is direct mono-arylation or mono-alkylation of the unprotected scaffold not recommended? A: Similar to protection, direct functionalization will lead to a mixture of N-alkylated/arylated, N,N'-di-alkylated/arylated products, and unreacted starting material. This creates a significant purification challenge. Starting with a mono-protected scaffold is critical for achieving clean, predictable outcomes in subsequent coupling or alkylation reactions.[2][7]

Q2: How can I confirm the identity of my mono-protected vs. di-protected product? A:

  • TLC: The di-protected compound will be less polar and have a higher Rf value than the mono-protected analog.

  • Mass Spectrometry (MS): This is the most definitive method. The molecular ion peaks will clearly distinguish between the starting material, mono-adduct, and di-adduct.

  • ¹H NMR Spectroscopy: In the di-Boc compound, the molecule is symmetric, leading to a simpler spectrum. Upon mono-deprotection, the symmetry is broken, which may lead to more complex signals for the piperidine ring protons. The appearance of an N-H proton signal (often broad) and the integration of the Boc group's tert-butyl protons (9H for mono- vs. 18H for di-) are key indicators.[8]

Q3: My Buchwald-Hartwig N-arylation on the mono-Boc scaffold is sluggish. What can I try? A: N-arylation of secondary amines can be challenging. Consider the following troubleshooting steps.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Pd₂(dba)₃ / XPhosSwitch ligand to RuPhos or SPhos.Different ligands have different steric and electronic properties that can favor reductive elimination.
Base NaOtBu or K₃PO₄Switch to a stronger base like LHMDS.A stronger base may be needed to deprotonate the secondary amine effectively.
Solvent Toluene or DioxaneSwitch to the other solvent.Solvent polarity can significantly impact catalyst activity and solubility.
Temperature 80-100 °CIncrease temperature to 110-120 °C.Provides the necessary activation energy for difficult couplings.

Q4: Are there alternatives to the Boc/Cbz orthogonal strategy? A: Yes, while Boc/Cbz is classic, other combinations are viable. For instance, the Fmoc group (removed by base, e.g., piperidine) can be used in place of Cbz if your molecule is sensitive to hydrogenation. The key is to choose protecting groups with non-overlapping deprotection conditions relevant to your overall synthetic plan.

References

  • Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron.
  • De Vleeschauwer, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Dolbois, A., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Almond-Thynne, J., et al. (2017). Synthesis and Reactions of Benzannulated Spiroaminals: Tetrahydrospirobiquinolines. ResearchGate. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Stanton, R. A., et al. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wellendorph, P., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]

  • Al-said, N. H., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. [Link]

  • De Vleeschauwer, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

  • Gessner, V. H., et al. (2015). Synthesis, crystal structure determination, and spectroscopic analyses of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione: an unyielding precursor to a cyclic (alkyl)(amido)carbene. PubMed. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Lipson, V. V., et al. (2015). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of polar spirocyclic compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges these molecules present. Their inherent polarity makes them difficult to retain and resolve using standard chromatographic techniques, while their rigid, three-dimensional spirocyclic structure can lead to unexpected selectivity and peak shape issues.

This guide is structured to provide direct, actionable solutions to common problems and answer foundational questions. It is designed to be a self-validating system, explaining the causality behind each experimental choice to empower you to develop robust and reproducible purification protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography

Question: My polar spirocyclic compound elutes in or near the void volume on my C18 column. How can I increase its retention?

Answer:

This is the most common issue when purifying highly polar molecules. Standard C18 stationary phases are too hydrophobic to effectively interact with and retain polar analytes, causing them to elute with the solvent front.[1] Here is a systematic approach to solving this problem:

Causality: The primary retention mechanism in reversed-phase chromatography (RPC) is hydrophobic interaction.[2] Polar compounds have minimal hydrophobic character and therefore exhibit weak interactions with the non-polar stationary phase.

Solutions (In Order of Recommendation):

  • Switch to a Polar-Compatible Reversed-Phase Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases needed for polar compounds, drastically reducing retention. Modern columns are designed to overcome this.

    • Polar-Endcapped Columns: These columns have been treated to reduce the number of accessible silanol groups, which can cause unwanted secondary interactions and peak tailing.[3]

    • Polar-Embedded Columns: These phases incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This creates a small, water-enriched layer on the surface of the stationary phase, which improves the retention of polar compounds and allows the use of 100% aqueous mobile phases without phase collapse.[4]

    • Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, and are excellent for retaining polar acidic or basic compounds.[5]

  • Transition to an Orthogonal Chromatography Mode: If modifying your reversed-phase approach is insufficient, a different separation mechanism is required.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for very polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[6] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[7] It offers unique selectivity that is often orthogonal to both RPC and HILIC, and is particularly effective for separating complex isomers.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are showing significant tailing or fronting, even with a new column. What are the likely causes and how can I fix this?

Answer:

Poor peak shape is typically a symptom of undesirable secondary chemical interactions, column overload, or issues with the sample solvent.

Causality & Solutions:

  • Secondary Silanol Interactions (Tailing): This is common for basic or amine-containing spirocycles. Residual, acidic silanol groups on the silica backbone of the stationary phase can strongly and non-specifically interact with basic analytes, causing peak tailing.[9]

    • Mobile Phase Additives: Add a competing base or an acidic modifier to the mobile phase.

      • For basic compounds, add a small amount of a basic additive like ammonium hydroxide (e.g., 0.1%) or use a buffer to run at a higher pH.

      • Alternatively, operate at a low pH (e.g., pH 2-4) using an acid like formic acid or trifluoroacetic acid (TFA).[10] At low pH, the basic analyte will be protonated, and the silanol groups will be non-ionized, minimizing the unwanted interaction.[10]

    • Use a High-Purity, Endcapped Column: Modern, high-purity silica columns have fewer residual silanol groups.

  • Column Overload (Fronting): This occurs when too much sample is loaded onto the column, saturating the stationary phase.

    • Reduce Injection Volume or Sample Concentration: This is the most straightforward solution. Perform a loading study to determine the column's capacity for your specific compound.[11]

  • Sample Solvent Mismatch (Distortion/Splitting): Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause distorted or split peaks.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound. In HILIC, this means a solvent with a high organic content (e.g., 75:25 acetonitrile/methanol).

Issue 3: Irreproducible Retention Times, Especially in HILIC

Question: My retention times are drifting between injections and from day to day when using my HILIC method. How can I improve reproducibility?

Answer:

HILIC methods are notoriously sensitive to equilibration and mobile phase composition. The water layer on the stationary phase is critical for the retention mechanism, and it must be stable and consistent.[12]

Causality & Solutions:

  • Insufficient Column Equilibration: The water layer on the HILIC stationary phase takes a significant amount of time to form.

    • Increase Equilibration Time: HILIC columns require much longer equilibration times than reversed-phase columns. A minimum of 10-20 column volumes is a good starting point, but some methods may require even more.[12] For new methods, perform at least 10 blank gradient runs to ensure the column is fully conditioned.[12]

  • Mobile Phase Volatility and Composition: The high organic content of HILIC mobile phases can lead to evaporation of the organic component, altering the mobile phase composition and affecting retention.

    • Use Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped.

    • Buffer Concentration: Ensure your buffer is fully dissolved in the mobile phase. The solubility of common buffers like ammonium formate or acetate decreases significantly in high concentrations of acetonitrile.[13] A buffer concentration of 10-20 mM is generally recommended for HILIC-MS applications.[14]

  • Sample Diluent Effects: As mentioned previously, the sample solvent must be compatible with the HILIC mobile phase.

    • Avoid Aqueous Diluents: Dissolving your sample in a high-water content solvent will interfere with the HILIC retention mechanism and can lead to poor peak shape and shifting retention times. Dissolve the sample in a high percentage of acetonitrile.

Frequently Asked Questions (FAQs)

Q1: How do I choose between Reversed-Phase, HILIC, and SFC for my polar spirocyclic compound?

A1: The choice depends on the specific properties of your compound and the impurities you need to separate from. A systematic screening approach is the most effective strategy.

Decision Workflow for Purification Strategy

Caption: A decision tree for selecting the optimal purification mode.

Comparison of Primary Purification Modes

FeatureReversed-Phase (Polar-Embedded)HILICSupercritical Fluid Chromatography (SFC)
Stationary Phase Non-polar (e.g., C18 with polar group)Polar (e.g., Silica, Diol, Amide)Various (NP & RP phases can be used)[8]
Mobile Phase Polar (e.g., Water/Acetonitrile)[15]Non-polar (e.g., >70% Acetonitrile/Water)[14]Supercritical CO₂ with polar modifier[7]
Elution Order Least polar elutes firstMost polar elutes firstDependent on phase and modifier
Best For Moderately polar compounds; well-understoodHighly polar, hydrophilic compoundsChiral separations, structural isomers, "green" chemistry
Key Challenge Achieving retention for very polar analytesLong equilibration times, sensitivity to water[12]Requires specialized equipment; analyte solubility in CO₂[16]

Q2: What mobile phase additives are best for improving the peak shape of ionizable spirocyclic compounds?

A2: Additives are crucial for controlling the ionization state of your analyte and the stationary phase, which directly impacts peak shape and retention.

  • For Acidic Compounds:

    • Low pH: Add an acid like formic acid or acetic acid (0.05-0.1%) to the mobile phase. This suppresses the ionization of the acidic analyte, making it less polar and increasing its retention in reversed-phase mode.[10] It also suppresses silanol ionization.[10]

  • For Basic Compounds:

    • Low pH: Adding an acid (formic, TFA) will protonate the basic compound. While this makes it more polar, it ensures a consistent charge state and masks negative interactions with silanols, often leading to sharper peaks.[17]

    • High pH: Using a buffer like ammonium bicarbonate at a pH above the pKa of the analyte will neutralize it, increasing retention in reversed-phase. This requires a pH-stable column.

  • For Zwitterionic or Poorly Ionizable Compounds:

    • Buffers: Use a buffer (e.g., ammonium acetate or ammonium formate) at a concentration of 10-20 mM to maintain a constant pH and ionic strength. This stabilizes the analyte and improves peak symmetry.[18]

Q3: Can you provide a generic starting protocol for method development?

A3: Absolutely. This protocol outlines a systematic approach for developing a HILIC method, which is often the most successful for this compound class.

Experimental Protocol: HILIC Method Development
  • Column Selection:

    • Start with a robust HILIC stationary phase such as one based on a zwitterionic sulfobetaine ligand or a diol phase. These often provide good peak shape and unique selectivity.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 90:10 Water:Acetonitrile with 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

    • Solvent B (Organic): 95:5 Acetonitrile:Water with 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

    • Rationale: Using a small amount of water in the organic phase and acetonitrile in the aqueous phase helps to ensure smooth gradients and consistent buffer solubility. The buffer controls pH and provides ions to improve peak shape.[14]

  • Sample Preparation:

    • Dissolve the sample at approximately 1 mg/mL in a solution of 75:25 Acetonitrile:Methanol. If solubility is low, sonicate briefly. Ensure the final sample solvent is as close as possible to the initial chromatographic conditions.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID column)

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 100% B

      • 10.0 min: 60% B

      • 10.1 min: 100% B

      • 15.0 min: 100% B (5-minute equilibration)

    • Rationale: A broad gradient from high organic to lower organic (remember, water is the strong solvent in HILIC) will help determine the approximate elution conditions for your compound of interest.[14]

  • Optimization:

    • No Retention: If the compound elutes too early, the stationary phase may not be appropriate, or the compound may not be polar enough for HILIC. Consider a polar-embedded reversed-phase column.

    • Too Much Retention: If the compound elutes very late or not at all, increase the steepness of the gradient or increase the percentage of the aqueous phase (Solvent A) in the starting conditions.

    • Poor Resolution: Modify the gradient. A shallower gradient around the elution time of your target compound will improve resolution.[19] You can also screen different HILIC stationary phases (amide, bare silica) as they will offer different selectivity.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • How Good is SFC for Polar Analytes?
  • Purification of strong polar and basic compounds. Reddit.
  • Normal-phase vs.
  • For highly polar compound, how to do the purification?
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Preparative SFC Method Development.
  • Supercritical Fluid Chrom
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • How to Avoid Common Problems with HILIC Methods. Restek.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
  • Reverse Phase Chrom
  • Mobile Phase Modifiers. ZeptoMetrix.
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • How to deal with several HILIC-MS/MS problems?
  • Can you retain polar acidic compounds using reversed-phase conditions? YouTube.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • What is the Chemistry Behind Reversed-Phase Flash Chrom
  • SFC Columns. Shimadzu.
  • Purification of polar compounds. The Analytical Scientist.
  • What You Need to Know About HILIC.
  • Why it matters and how to get good peak shape. Agilent Technologies.
  • HPLC Troubleshooting Guide. Sep-pal.
  • Polar Compounds. SIELC Technologies.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their rigid structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles. This guide provides a detailed comparative analysis of the biological activities of two prominent classes of spirocyclic compounds: oxaspiro and azaspiro undecane derivatives. By examining their performance in various biological assays and elucidating the underlying structure-activity relationships, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate the chemical space of these promising scaffolds.

Introduction: The Spirocyclic Advantage in Drug Design

Spirocyclic compounds, characterized by two rings connected through a single common atom, offer a distinct conformational rigidity compared to their more flexible acyclic or fused-ring counterparts. This structural feature can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The undecane framework, a C11 skeleton, provides a versatile platform for the introduction of various functional groups and heteroatoms, allowing for the fine-tuning of physicochemical properties and biological activities.

The core distinction between oxaspiro and azaspiro undecanes lies in the nature of the heteroatom at the spirocenter or within the ring system. The presence of an oxygen atom (in oxaspiro compounds) versus a nitrogen atom (in azaspiro compounds) significantly influences key parameters such as hydrogen bonding capacity, polarity, and metabolic stability, thereby dictating the spectrum of their biological effects.

Comparative Biological Activities: A Multifaceted Landscape

Our analysis reveals that both oxaspiro and azaspiro undecane derivatives exhibit a broad range of biological activities, with certain therapeutic areas being more prominently associated with one class over the other.

Anticancer Activity

Azaspiro undecanes have demonstrated significant potential as anticancer agents. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivatives have shown antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa).[1] These compounds have been observed to induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.[1] Mechanistically, it is suggested that some azaspiro compounds may exert their effects by targeting the p53-MDM2 pathway.[2]

Oxaspiro undecanes , while also investigated for anticancer properties, have shown notable activity in the form of dispiro-oxindoles, which can be considered related structures. Some of these compounds have demonstrated cytotoxic activity against prostate cancer cell lines (LNCaP).[3]

Comparative Summary of Anticancer Activity:

Compound ClassExample DerivativeCancer Cell Line(s)Reported IC50 (µM)Mechanism of Action Highlights
Azaspiro 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562, Jurkat, HeLa4.2 - 24.1[1]Induction of apoptosis, cell cycle arrest at SubG1[1]
Oxaspiro Dispiro-indolinones (related structure)LNCaP1.2 - 3.5[3]Cytotoxic, potential for different mechanism than MDM2 inhibition[3]
Central Nervous System (CNS) Activity

Both oxaspiro and azaspiro scaffolds have been explored for their potential to modulate CNS targets.

Oxaspiro undecanes have yielded potent and selective ligands for various CNS receptors. For example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for the treatment of pain.[4] One promising compound from this series, 15au, exhibited potent analgesic activity comparable to oxycodone but with potentially fewer side effects like constipation.[4] Furthermore, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized as selective ligands for the σ1 receptor, with nanomolar affinity, highlighting their potential as imaging agents or therapeutics for neurological disorders.[5] Other oxaspiro derivatives have been identified as potent 5-HT1A receptor agonists with neuroprotective and antinociceptive properties.[6]

Azaspiro undecanes have also been investigated for CNS applications, although the examples are more varied. For instance, 7-azaspiro[3.5]nonane derivatives have been designed as GPR119 agonists, a target for metabolic diseases that also has implications in the CNS.[7]

Comparative Summary of CNS Activity:

Compound ClassExample DerivativeTarget(s)Key Findings
Oxaspiro 1-Oxa-4,9-diazaspiro[5.5]undecaneMOR (agonist), σ1R (antagonist)Potent analgesic activity with potentially reduced side effects[4]
Oxaspiro 1-Oxa-8-azaspiro[4.5]decaneσ1 ReceptorHigh affinity and selectivity, potential for brain imaging[5]
Oxaspiro 1-Oxa-4-thiaspiro[4.5]decane5-HT1A Receptor (agonist)Potent antinociceptive and neuroprotective activity[6]
Azaspiro 7-Azaspiro[3.5]nonaneGPR119 (agonist)Potential for metabolic and neurological disorders[7]
Antimicrobial and Antitubercular Activity

The search for new antimicrobial agents has also led to the exploration of spirocyclic scaffolds.

Azaspiro undecanes have shown promise in this area. Novel azaspiro analogues of the antibiotic linezolid have been synthesized and evaluated for their antibacterial and antitubercular activities.[8] By replacing the morpholine ring of linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety, researchers were able to develop compounds with a mixed antibacterial and antitubercular profile.[8]

Oxaspiro undecanes have also been investigated for their antimicrobial properties. For instance, spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which contain an oxaspiro motif, have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Additionally, 1-oxa-9-azaspiro[5.5]undecane derivatives have been optimized for their antituberculosis activity.[10]

Comparative Summary of Antimicrobial Activity:

Compound ClassExample DerivativeActivityKey Findings
Azaspiro Azaspiro analogues of LinezolidAntibacterial, AntitubercularMixed activity profile against various bacteria and Mycobacterium tuberculosis[8]
Oxaspiro Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesAntibacterialSignificant activity against Gram-positive and Gram-negative bacteria[9]
Oxaspiro 1-Oxa-9-azaspiro[5.5]undecaneAntitubercularOptimized derivatives show potent activity against Mycobacterium tuberculosis[10]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of oxaspiro and azaspiro undecane derivatives.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (oxaspiro and azaspiro derivatives) in the appropriate cell culture medium. Add the compounds to the wells at final concentrations typically ranging from 1 to 100 µM.[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and experimental design.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compounds to cells A->C B Prepare serial dilutions of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action, particularly for anticancer agents.

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A. The RNase A is included to degrade RNA and ensure that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Look for significant changes in the cell cycle distribution and the appearance of a sub-G1 peak in treated cells compared to controls.

Logical Flow of Cell Cycle Analysis:

Cell_Cycle_Analysis A Cell Treatment with Test Compound B Cell Harvesting A->B C Fixation in Ethanol B->C D Staining with Propidium Iodide C->D E Flow Cytometry Analysis D->E F Quantification of Cell Cycle Phases E->F G Identification of Apoptosis (Sub-G1 peak) F->G

Caption: Logical progression of cell cycle analysis via flow cytometry.

Conclusion and Future Directions

The comparative analysis of oxaspiro and azaspiro undecane derivatives underscores the vast potential of these spirocyclic scaffolds in drug discovery. While both classes exhibit a diverse range of biological activities, a discernible trend suggests a prominence of azaspiro undecanes in oncology and oxaspiro undecanes in CNS-related disorders and as antimicrobial agents . This is, however, a broad generalization, and the specific biological activity is ultimately dictated by the overall substitution pattern and stereochemistry of the molecule.

The rigid nature of the undecane framework provides a robust platform for the design of highly specific ligands. Future research should focus on expanding the chemical diversity of these scaffolds through innovative synthetic methodologies. Furthermore, a deeper understanding of their metabolic pathways and potential off-target effects will be crucial for their successful translation into clinical candidates. The continued exploration of oxaspiro and azaspiro undecanes holds the promise of delivering novel therapeutics for a wide array of human diseases.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022, September 15). MDPI. Retrieved January 23, 2026, from [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024, August 21). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. (2022, September 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018, February 8). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Synthesis of new biologically actived azaspiro compounds. (2013, December). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. (2016, October 21). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Boc-Protected Spirocycles: A Comparative Analysis of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Three-Dimensionality in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1]([Link]) This paradigm shift towards greater three-dimensionality has propelled spirocyclic systems—alicyclic structures sharing a single common atom—to the forefront of innovative drug design.[2]([Link]) Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool to lock in bioactive conformations, thereby improving potency and selectivity while simultaneously fine-tuning physicochemical properties.[3]([Link])

The incorporation of a tert-butyloxycarbonyl (Boc) protecting group onto these spirocyclic amines provides a versatile handle for synthetic elaboration, rendering them invaluable building blocks in the construction of complex molecular architectures. This guide offers a comparative analysis of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane against other prominent Boc-protected spirocycles, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits and applications, supported by experimental data and detailed synthetic protocols.

The Strategic Advantage of Spirocyclic Scaffolds

The utility of spirocycles in medicinal chemistry stems from their unique structural attributes that favorably impact multiple facets of drug design:

  • Enhanced sp³ Character: The move away from planar, sp²-hybridized systems towards sp³-rich scaffolds is a well-established strategy to improve the clinical success rate of drug candidates. Spirocycles inherently possess a high fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved solubility, reduced lipophilicity, and better metabolic stability.[3]([Link])

  • Conformational Rigidity: The spirocyclic core restricts the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency. Furthermore, the fixed orientation of substituents allows for precise probing of protein-ligand interactions.

  • Vectorial Exit Points: The rigid framework of a spirocycle provides well-defined exit vectors for substituent placement, enabling a systematic exploration of chemical space around a core scaffold. This is particularly advantageous in fragment-based drug discovery and lead optimization.

Focus Molecule: 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, herein referred to as 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane, is a heterocyclic building block that has garnered interest for its utility in constructing novel bioactive agents. Its structure, featuring a piperidine ring fused to a morpholine ring through a spirocyclic center, offers a unique combination of polarity and rigidity. The presence of two nitrogen atoms at distinct positions, one of which is protected, allows for sequential and regioselective functionalization.

This scaffold has been successfully employed in the development of dual-target ligands, such as potent agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ₁R), highlighting its potential in generating therapeutics with multifaceted pharmacological profiles.[4]([Link]) Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane core have also been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with excellent bioavailability, demonstrating their promise for treating chronic kidney diseases.[5]([Link])

Comparative Analysis with Other Boc-Protected Spirocycles

To contextualize the utility of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane, we will compare it with three other Boc-protected spirocycles that are gaining traction in medicinal chemistry:

  • Boc-2-oxa-6-azaspiro[3.4]octane: A smaller spirocycle containing an oxetane ring fused to a pyrrolidine. The strained oxetane ring can influence metabolic stability and offers unique exit vectors.

  • Boc-2-azaspiro[3.3]heptane: A compact and rigid scaffold composed of two fused azetidine rings. It is often considered a bioisostere for piperidine and has been shown to modulate physicochemical properties favorably.

  • Boc-6-oxa-2-azaspiro[3.4]octane: An isomer of the first comparator, featuring a tetrahydrofuran ring fused to an azetidine. This scaffold provides a different spatial arrangement of heteroatoms and exit vectors.

Physicochemical Properties: A Calculated Comparison

While direct head-to-head experimental data for these specific building blocks is sparse, we can draw valuable insights from their computed physicochemical properties. These values provide a useful starting point for scaffold selection in drug discovery programs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATPSA (Ų)H-Bond DonorsH-Bond Acceptors
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane C₁₃H₂₄N₂O₃256.340.750.814
Boc-2-oxa-6-azaspiro[3.4]octane C₁₂H₂₁NO₃227.300.838.704
Boc-2-azaspiro[3.3]heptane C₁₁H₁₉NO₂197.271.329.503
Boc-6-oxa-2-azaspiro[3.4]octane C₁₁H₁₉NO₃213.270.838.704

Data sourced from PubChem and ChemScene.[6]([Link],,

Analysis of Physicochemical Properties:

  • Lipophilicity (XLogP3-AA): 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane exhibits the lowest calculated lipophilicity among the comparators with a free secondary amine. Its relatively low XLogP suggests it may contribute to improved aqueous solubility and a more favorable ADME profile in the resulting drug candidates.

  • Polar Surface Area (TPSA): With the highest TPSA, 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane is the most polar of the scaffolds compared. This increased polarity can be advantageous for improving solubility and modulating cell permeability.

  • Hydrogen Bonding Capacity: The presence of a hydrogen bond donor in the deprotected form of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane, in addition to its four hydrogen bond acceptors, provides ample opportunities for directed interactions with biological targets.

Experimental Protocols: Synthesis of Spirocyclic Building Blocks

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery campaigns. Here, we provide detailed, step-by-step protocols for the synthesis of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane and a representative comparator, Boc-2-azaspiro[3.3]heptane.

Synthesis of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane

The following protocol is adapted from the synthesis of the core scaffold used in the development of dual MOR/σ₁R ligands by Bermúdez et al. (2019).[4]([Link]) The synthesis begins with the ring-opening of a spirocyclic epoxide, followed by a cyclization and subsequent protection.

G cluster_0 Synthesis of 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane A tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate B tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate A->B  NH₃, MeOH C tert-Butyl 4-(((2-hydroxyethyl)amino)methyl)-4-hydroxypiperidine-1-carboxylate B->C  2-Bromoethanol, K₂CO₃, MeCN D tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C->D  MsCl, Et₃N, DCM then NaH, DMF E 1-Oxa-4,9-diazaspiro[5.5]undecane D->E  HCl, Dioxane F 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane E->F  (Boc)₂O, Et₃N, DCM

Figure 1: Synthetic pathway to 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane.

Step 1: Synthesis of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in methanol, add a 7 M solution of ammonia in methanol (30 eq).

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (DCM/MeOH gradient) to afford the product.

Causality: The epoxide ring is opened by ammonia in a nucleophilic attack, leading to the formation of the amino alcohol. Methanol serves as a protic solvent to facilitate the reaction.

Step 2: Synthesis of tert-Butyl 4-(((2-hydroxyethyl)amino)methyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Causality: The primary amine undergoes N-alkylation with 2-bromoethanol. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

Step 3: Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

  • Dissolve the product from Step 2 (1.0 eq) and triethylamine (3.0 eq) in dichloromethane at 0 °C.

  • Add methanesulfonyl chloride (1.5 eq) dropwise and stir the mixture at 0 °C for 1 hour.

  • Wash the reaction with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Dissolve the crude mesylate in DMF and add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by flash chromatography.

Causality: The primary alcohol is first converted to a good leaving group (mesylate). The subsequent intramolecular cyclization is an SN2 reaction where the secondary amine displaces the mesylate, forming the morpholine ring of the spirocycle. Sodium hydride is a strong base that deprotonates the secondary amine to facilitate the cyclization.

Step 4 & 5: Boc Protection to yield 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane

  • The product from Step 3 is first deprotected using standard acidic conditions (e.g., HCl in dioxane) to yield the free diamine.

  • The resulting diamine is then selectively protected at the more reactive secondary amine of the piperidine ring using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a suitable solvent like dichloromethane.

Causality: The Boc protecting group is selectively introduced on the piperidine nitrogen. This selectivity is generally achievable due to the different steric and electronic environments of the two nitrogen atoms.

Synthesis of Boc-2-azaspiro[3.3]heptane

The synthesis of this strained spirocycle often involves the construction of the two azetidine rings in a stepwise fashion. The following is a representative approach.

G cluster_1 Synthesis of Boc-2-azaspiro[3.3]heptane A Dibenzyl malonate B Dibenzyl 2,2-bis((tosyloxy)methyl)malonate A->B  1,3-Ditosyloxy-2,2-bis(tosyloxymethyl)propane, NaH C N-Benzyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate B->C  Benzylamine D N-Benzyl-2-azaspiro[3.3]heptane C->D  LiAlH₄ E 2-Azaspiro[3.3]heptane D->E  H₂, Pd/C F Boc-2-azaspiro[3.3]heptane E->F  (Boc)₂O, Et₃N, DCM

Figure 2: Representative synthetic pathway to Boc-2-azaspiro[3.3]heptane.

General Synthetic Strategy:

The synthesis typically starts from a malonic ester derivative which is bis-alkylated with a suitable 1,3-dielectrophile. The resulting intermediate is then reacted with a primary amine (e.g., benzylamine) to form the first azetidine ring. Subsequent reduction of the ester groups and cyclization yields the spirocyclic core. Finally, debenzylation followed by Boc protection affords the desired product. The challenges in synthesizing such strained ring systems often lie in achieving efficient ring closure without competing side reactions.[7]([Link]

Discussion and Application in Drug Design

The choice of a spirocyclic scaffold is a strategic decision in drug design, guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound.

  • 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane is an excellent choice when a larger, more polar scaffold with multiple points for diversification is desired. Its synthetic accessibility and the demonstrated success of its derivatives in modulating complex biological systems make it an attractive starting point for programs targeting GPCRs, ion channels, and enzymes. The presence of the morpholine ring can also impart favorable solubility and metabolic stability.

  • Boc-2-azaspiro[3.3]heptane and its isomers are ideal for introducing conformational rigidity and three-dimensionality in a more compact form. They serve as excellent bioisosteres for piperidine, often leading to improved metabolic stability and reduced off-target effects, particularly hERG inhibition. Their smaller size makes them suitable for fragment-based screening and for replacing existing cyclic motifs in lead optimization.

  • Oxazaspirocycles like Boc-2-oxa-6-azaspiro[3.4]octane and Boc-6-oxa-2-azaspiro[3.4]octane offer a balance between the properties of their all-carbon and diaza counterparts. The introduction of an oxygen atom can modulate polarity and hydrogen bonding capacity, providing another avenue for fine-tuning ADME properties.

Conclusion

Boc-protected spirocycles are powerful tools in the modern medicinal chemist's arsenal. 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane stands out as a versatile building block, offering a unique combination of structural rigidity, polarity, and multiple points for synthetic elaboration. While its larger size may not be suitable for all applications, its demonstrated utility in generating potent and bioavailable drug candidates makes it a valuable scaffold for a wide range of therapeutic targets.

The comparative analysis with smaller, more compact spirocycles like Boc-2-azaspiro[3.3]heptane highlights the importance of selecting the right scaffold for the specific design challenge. By understanding the interplay between the structural features of these spirocycles and their resulting physicochemical and pharmacological properties, researchers can make more informed decisions in the design of next-generation therapeutics that successfully navigate the complexities of drug development.

References

  • Bermúdez, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(21), 9545-9563. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • PubChem (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). 2-Azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • Stepanov, A. A., et al. (2017). A Scalable Synthesis of 2-Azaspiro[3.3]heptane. The Journal of Organic Chemistry, 82(23), 12384-12389. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Gomes, R. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517-533. [Link]

  • Le Louarn, M., & Duret, C. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 14(11), 1069-1073. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 643-648. [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]

  • Anderson, J. C., et al. (2001). A short and efficient synthesis of 2,6-diazaspiro[3.3]heptanes. Tetrahedron Letters, 42(5), 843-845. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 4-Boc-1-oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Spirocyclic Scaffold

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality and novel chemical space they occupy. 4-Boc-1-oxa-4-azaspiro[5.5]undecane represents a key heterocyclic building block, valuable in medicinal chemistry for constructing complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization, a critical feature in multi-step synthetic routes.[1]

Ensuring the purity of such intermediates is not merely a matter of good laboratory practice; it is a foundational requirement for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Impurities, whether arising from the synthesis, degradation, or storage, can impact the toxicological profile and efficacy of the final drug product.[1] Therefore, robust and reliable analytical methods for purity assessment are paramount.

This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 4-Boc-1-oxa-4-azaspiro[5.5]undecane. As no standardized method for this specific molecule is publicly available, this document, grounded in established chromatographic principles and regulatory expectations, proposes and critically evaluates tailored methodologies. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance attributes of each technique, empowering researchers to select the most appropriate method for their specific needs.

Methodology Selection Workflow

The selection of an appropriate analytical technique is a critical first step. The choice between HPLC-UV and LC-MS is dictated by the specific requirements of the analysis at a given stage of drug development.

MethodSelection start Define Analytical Goal (e.g., Routine QC, Impurity ID) routine_qc Routine Purity & Assay (QC) start->routine_qc High Throughput Needed impurity_id Impurity Identification & Low-Level Detection start->impurity_id Characterization Needed decision_uv Is UV Chromophore Present and Sufficiently Strong? routine_qc->decision_uv decision_ms Need for Molecular Weight and Structural Information? impurity_id->decision_ms hplc_uv HPLC-UV end_hplc Implement HPLC-UV Method hplc_uv->end_hplc lc_ms LC-MS end_lcms Implement LC-MS Method lc_ms->end_lcms decision_uv->hplc_uv Yes decision_uv->lc_ms No / Poor Response decision_ms->hplc_uv No decision_ms->lc_ms Yes

Caption: Workflow for selecting between HPLC-UV and LC-MS.

HPLC-UV Method: The Workhorse for Routine Purity Assessment

For routine quality control (QC) where the primary goal is to determine the purity of 4-Boc-1-oxa-4-azaspiro[5.5]undecane and quantify known impurities, HPLC-UV is often the method of choice due to its robustness, cost-effectiveness, and ease of implementation.[1] The Boc-protecting group, while lacking a strong chromophore itself, is attached to a scaffold that may offer some UV absorbance at lower wavelengths (typically < 220 nm).

Rationale for Method Development

The development of a stability-indicating HPLC method requires careful selection of chromatographic conditions to ensure the separation of the main component from potential impurities and degradation products.[2]

  • Stationary Phase Selection: 4-Boc-1-oxa-4-azaspiro[5.5]undecane is a relatively polar compound. A standard C18 column might not provide sufficient retention.[3][4] Therefore, a polar-embedded or polar-endcapped C18 column is proposed. These columns contain polar functional groups within or at the end of the alkyl chains, which helps in retaining polar analytes and provides a different selectivity compared to traditional C18 phases.[5][6] This also improves peak shape for basic compounds by shielding residual silanols.

  • Mobile Phase Selection: A combination of a buffered aqueous phase and an organic modifier is standard for reversed-phase chromatography.[7]

    • Aqueous Phase: A buffer is necessary to control the ionization state of the analyte and any basic or acidic impurities, leading to consistent retention times and improved peak shapes.[8] A volatile buffer like ammonium formate or ammonium acetate is chosen to be compatible with potential future transfer to an LC-MS system. A pH around 7 is a good starting point to keep the secondary amine on the spirocycle in a neutral state, enhancing retention on a reversed-phase column.

    • Organic Phase: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

  • Detection Wavelength: The UV absorbance of the analyte should be determined. In the absence of a strong chromophore, detection at a low wavelength (e.g., 200-215 nm) is often necessary. A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength.

Proposed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

Parameter Proposed Condition Justification
Column Polar-embedded C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm Enhanced retention for polar compounds and improved peak shape for bases.[5][6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 7.0 with formic acid Volatile buffer, MS-compatible, controls ionization.
Mobile Phase B Acetonitrile Good elution strength and UV transparency.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B A broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL
Detector PDA, 200-400 nm, extraction at 210 nm Low wavelength for detection of the weakly chromophoric analyte; PDA for peak purity analysis.

| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile/Water | |

Method Validation: The proposed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10] Key validation parameters include:

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from degradation products.

  • Linearity and Range: Assessed over a concentration range (e.g., 50-150% of the nominal concentration).

  • Accuracy and Precision: Determined at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for the quantification of low-level impurities.

  • Robustness: Small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate) are made to assess the method's reliability.[11]

LC-MS Method: For Enhanced Specificity and Impurity Identification

When the identity of impurities is unknown, or when higher sensitivity and specificity are required, LC-MS is the superior technique.[12][13] It combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing molecular weight information that is crucial for impurity identification.[14]

Rationale for Method Development

The development of an LC-MS method builds upon the principles of the HPLC method but with critical considerations for the mass spectrometer interface.

  • Ionization Source: Electrospray ionization (ESI) is the most suitable technique for polar, non-volatile molecules like 4-Boc-1-oxa-4-azaspiro[5.5]undecane.[15] It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, directly providing molecular weight information.

  • Mobile Phase Compatibility: Non-volatile buffers (e.g., phosphate) are incompatible with MS. The use of volatile buffers like ammonium formate or ammonium acetate is essential.[16] Trifluoroacetic acid (TFA), a common additive for improving peak shape in HPLC-UV, can cause significant ion suppression in ESI-MS and should be avoided or used at very low concentrations (e.g., <0.05%).[5] Formic acid is a preferred alternative.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is highly advantageous for impurity profiling. It provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.[1] Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information.[13]

Proposed LC-MS Protocol

Instrumentation:

  • LC system coupled to a mass spectrometer with an ESI source.

Chromatographic Conditions (Optimized for MS):

Parameter Proposed Condition Justification
Column Same as HPLC-UV method Maintains the separation developed.
Mobile Phase A 0.1% Formic Acid in Water Volatile, provides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Maintains mobile phase consistency.
Gradient Same as HPLC-UV method A good starting point, can be optimized for speed if necessary.
Flow Rate 0.5 mL/min Lower flow rates are often beneficial for ESI sensitivity.
Column Temp. 35 °C

| Injection Vol. | 5 µL | |

Mass Spectrometer Settings (Example for ESI+):

Parameter Proposed Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range m/z 100-1000

| Data Acquisition | Full Scan and Targeted MS/MS (on suspected impurity masses) |

Performance Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Specificity Relies on chromatographic resolution. Peak purity can be assessed with PDA, but co-eluting impurities with similar UV spectra may be missed.High specificity due to mass-to-charge ratio detection. Can distinguish between co-eluting compounds with different molecular weights.
Sensitivity Good, but dependent on the chromophore. For weakly absorbing compounds, sensitivity may be limited.Generally higher sensitivity, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[14]
Impurity ID Provides no structural information. Identification relies on retention time matching with known standards.Provides molecular weight and, with MS/MS, fragmentation patterns for structural elucidation of unknown impurities.[13]
Quantitation Excellent for accurate and precise quantitation, as UV response is generally uniform for a given compound.Quantitation can be more complex due to variations in ionization efficiency between compounds. Requires appropriate standards for accurate quantitation.
Robustness Highly robust and reproducible, making it ideal for routine QC environments.More complex instrumentation can be less robust and require more frequent maintenance.
Cost & Complexity Lower initial and operational costs. Simpler to operate and maintain.[17]Higher initial and operational costs. Requires more specialized expertise.[17]
Mobile Phase Wider range of buffers and additives can be used (e.g., non-volatile buffers, TFA).Restricted to volatile mobile phases to avoid source contamination and ion suppression.[15]

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the purity assessment of 4-Boc-1-oxa-4-azaspiro[5.5]undecane, each with distinct advantages that make them suitable for different stages of the drug development process.

  • For routine quality control, release testing, and stability studies where the impurity profile is well-characterized, the proposed HPLC-UV method offers a robust, reliable, and cost-effective solution. Its strength lies in its precision and accuracy for quantitative analysis.

  • During process development, for the identification of unknown impurities, and in troubleshooting manufacturing issues, the proposed LC-MS method is indispensable. The molecular weight and structural information it provides are critical for understanding impurity formation pathways and ensuring the comprehensive characterization of the drug intermediate.

Ultimately, a synergistic approach is often the most effective. An LC-MS method can be used to identify and characterize impurities, which can then be monitored quantitatively using a validated, robust HPLC-UV method in a routine QC setting. This integrated strategy ensures both a deep understanding of the product's purity profile and the high-throughput, reliable testing required in a regulated environment. All developed methods must be validated according to the principles outlined in ICH and FDA guidelines to ensure they are fit for their intended purpose.[9][10][18][19]

References

  • Priyanka Suresh Ghugare, Sandeep Kumar. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research. Accessed January 23, 2026.
  • Various Authors. Polar compounds separation by HPLC - any thoughts?. ResearchGate. September 2014. [Link]

  • Agilent Technologies. Top 10 HPLC Method Development Fails. Agilent Technologies.
  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • Joe Pesek. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • ACS Publications. Determination of nonvolatile organic compounds in aqueous environmental samples using liquid chromatography/mass spectrometry. Analytical Chemistry. [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResearchGate. Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. [Link]

  • ResearchGate. Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water. ResearchGate. [Link]

  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • LCGC International. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • LGC Group.
  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PMC - NIH. Predicting compound amenability with liquid chromatography-mass spectrometry to improve non-targeted analysis. PMC - NIH. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]

  • LCGC International. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • IJRPS. IMPURITY PROFILING OF PHARMACEUTICALS. IJRPS.
  • ICH. Quality Guidelines. ICH. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

Sources

A Head-to-Head Comparison of Plausible Synthetic Routes to 1-oxa-4-azaspiro[5.5]undecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1-oxa-4-azaspiro[5.5]undecane scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutics. While direct, comparative studies on its synthesis are not extensively documented in readily available literature, fundamental principles of organic synthesis and established methodologies for analogous structures allow for the rational design and evaluation of several viable synthetic pathways. This guide provides a head-to-head comparison of three plausible synthetic routes to 1-oxa-4-azaspiro[5.5]undecane, offering insights into their potential advantages and drawbacks to aid researchers in their synthetic strategy.

Route 1: Reductive Amination and Intramolecular Cyclization

This convergent approach leverages the well-established reductive amination reaction followed by an intramolecular cyclization to construct the spirocyclic core. This strategy is attractive due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.

Scientific Rationale and Mechanistic Insights

The synthesis commences with the reductive amination of a protected 4-piperidone derivative with 3-amino-1-propanol. The use of a protecting group on the piperidine nitrogen, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is crucial to prevent self-condensation and other side reactions. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild and selective for the iminium ion intermediate, minimizing the reduction of the ketone starting material.

Following the successful amination, the protecting group is removed. The subsequent intramolecular cyclization to form the oxazolidine ring can be achieved under acidic conditions or by promoting the reaction with a suitable dehydrating agent. The reaction proceeds via the nucleophilic attack of the hydroxyl group onto the iminium ion formed in situ or a related electrophilic species.

Experimental Protocol

Step 1: Reductive Amination

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add 3-amino-1-propanol (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-((1-benzylpiperidin-4-yl)amino)propan-1-ol.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the product from Step 1 in methanol.

  • Add palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • The resulting intermediate can be cyclized by treatment with a mild acid (e.g., acetic acid) or by heating in a suitable solvent to afford 1-oxa-4-azaspiro[5.5]undecane.

Visualizing the Pathway

Route_1 start N-Benzyl-4-piperidone + 3-Amino-1-propanol step1 Reductive Amination (NaBH(OAc)3, DCM) start->step1 intermediate1 3-((1-benzylpiperidin-4-yl)amino)propan-1-ol step1->intermediate1 step2 Deprotection (H2, Pd/C) & Intramolecular Cyclization intermediate1->step2 product 1-Oxa-4-azaspiro[5.5]undecane step2->product Route_2 start Diol + Acryloyl Chloride step1 Esterification start->step1 intermediate1 Bis-Acrylate step1->intermediate1 step2 Double Michael Addition (Amine, EtOH) intermediate1->step2 product 1-Oxa-4-azaspiro[5.5]undecane step2->product Route_3 start Amino Acid Ester + Alkenyl Halide step1 N-Alkylation start->step1 intermediate1 N-Alkenyl Amino Acid Ester step1->intermediate1 step2 Azomethine Ylide Formation & Intramolecular Cycloaddition intermediate1->step2 product 1-Oxa-4-azaspiro[5.5]undecane Derivative step2->product

A-Scientist's-Guide-to-Cross-Reactivity-and-Selectivity-Profiling-of-1-Oxa-4-Azaspiro[5.5]Undecane-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds have gained significant traction.[1][2][3] Their inherent three-dimensionality offers a distinct advantage, enabling exploration of chemical space beyond the traditional flat, aromatic structures that have historically dominated drug discovery pipelines.[4][5] This unique spatial arrangement can lead to enhanced potency, selectivity, and optimized physicochemical properties.[3][4][5] The 1-oxa-4-azaspiro[5.5]undecane core represents a particularly promising scaffold, with derivatives showing activity against a range of biological targets, including soluble epoxide hydrolase (sEH), the μ-opioid receptor (MOR), and the sigma-1 receptor (σ1R).[6][7][8][9]

However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a primary one being the mitigation of off-target effects.[10][11][12] Unintended interactions with biomolecules can lead to adverse drug reactions (ADRs), torpedoing an otherwise promising development program.[13][14][15] Therefore, a rigorous and early assessment of a compound's selectivity and cross-reactivity is not just a regulatory requirement but a cornerstone of rational drug design.[10][13][14] This guide provides a comprehensive overview of the principles and methodologies for the in-depth profiling of 1-oxa-4-azaspiro[5.5]undecane derivatives, empowering researchers to make informed decisions in their drug discovery endeavors.

The Imperative of Selectivity Profiling

Selectivity is the degree to which a drug candidate interacts with its intended target versus other biomolecules in the proteome. High selectivity is often a prerequisite for a favorable safety profile. Off-target profiling, the systematic evaluation of a compound against a broad panel of receptors, enzymes, ion channels, and transporters, is crucial for identifying potential liabilities early in the discovery process.[10][13][14] This early characterization allows for the iterative refinement of chemical structures to minimize off-target activity while maintaining or improving on-target potency—a process known as selectivity-focused structure-activity relationship (SAR) studies.[14]

A Strategic Approach to Selectivity Profiling

A tiered and systematic approach to selectivity profiling is recommended. This typically begins with broad, high-throughput screening against a panel of targets known to be associated with common ADRs, followed by more focused and in-depth investigations for promising candidates.

Figure 1: A tiered workflow for selectivity profiling in drug discovery.

Experimental Methodologies for Profiling 1-Oxa-4-Azaspiro[5.5]Undecane Derivatives

A combination of in vitro biochemical and cell-based assays is essential for a thorough assessment of selectivity. The choice of assay depends on the nature of the target and the desired information.

Radioligand Binding Assays: The Gold Standard for Receptor Interactions

Radioligand binding assays are a powerful and well-established method for quantifying the affinity of a compound for a specific receptor.[16][17] These assays rely on the competition between a radiolabeled ligand with a known affinity for the target and the unlabeled test compound.[18]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.[18]

    • Centrifuge the homogenate to pellet the membranes.[18]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[18]

    • Determine the protein concentration of the membrane preparation.[18]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the 1-oxa-4-azaspiro[5.5]undecane derivative.[18][19]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[19]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.[18]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[18]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[18]

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[18]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays: Quantifying Potency Against Enzymatic Targets

For 1-oxa-4-azaspiro[5.5]undecane derivatives targeting enzymes like sEH, enzyme inhibition assays are indispensable.[20][21] These assays measure the effect of the compound on the rate of the enzymatic reaction.[21]

Step-by-Step Protocol for a Fluorescence-Based Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the 1-oxa-4-azaspiro[5.5]undecane derivative.

  • Assay Procedure:

    • In a microplate, add the enzyme and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in fluorescence over time using a plate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the reaction velocity as a percentage of the uninhibited control against the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Kinase Selectivity Profiling: Navigating the Kinome

Given the high structural homology among kinases, assessing the selectivity of any potential kinase inhibitor is critical.[22] Kinome-wide profiling against a large panel of kinases is the industry standard.[23]

Methodologies for Kinase Selectivity Profiling:

  • Biochemical Assays: These assays, often utilizing fluorescence or luminescence-based readouts, measure the direct inhibition of kinase activity.[22][24][25] A variety of formats are available, including those that detect the production of ADP, the universal byproduct of kinase activity.[22]

  • Cell-Based Assays: These assays measure the inhibition of a specific kinase signaling pathway within a cellular context, providing more physiologically relevant data.

Sources

Benchmarking New Spirocyclic Compounds Against Known Therapeutic Agents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, spirocyclic compounds have emerged as a particularly promising class of molecules.[1] Their rigid, constrained conformations offer a unique opportunity to optimize ligand-target interactions, leading to enhanced potency and selectivity.[2] Furthermore, the introduction of sp3-rich spirocyclic motifs can significantly improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, which are critical for successful drug development.[2][3]

This guide provides a comprehensive framework for benchmarking new spirocyclic compounds against established therapeutic agents, with a focus on oncology applications. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of their novel spirocyclic entities.

Conceptual Framework: A Multi-Faceted Approach to Benchmarking

A robust benchmarking strategy for a novel spirocyclic compound, which we will refer to as "Spiro-X," requires a multi-pronged approach that encompasses in vitro characterization, in vivo efficacy studies, and pharmacokinetic profiling. This allows for a holistic assessment of the compound's potential, from its activity at the cellular level to its behavior within a complex biological system.

Our comparative analysis will focus on benchmarking Spiro-X against two known therapeutic agents:

  • Nutlin-3a: A well-characterized small-molecule inhibitor of the MDM2-p53 interaction, a critical pathway in cancer biology.[4]

  • Cisplatin: A widely used platinum-based chemotherapy drug, representing a standard-of-care for various cancers, including lung cancer.[5][6]

The following diagram illustrates the overarching workflow for this comprehensive benchmarking process.

Benchmarking Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment cluster_2 Pharmacokinetic Profiling Cell_Viability Cell Viability Assay (MTT) Mechanism_of_Action Mechanism of Action Studies (p53 Pathway Activation) Cell_Viability->Mechanism_of_Action Identifies potent compounds Xenograft_Model Tumor Xenograft Model Mechanism_of_Action->Xenograft_Model Confirms on-target activity Efficacy_Evaluation Efficacy & Tolerability Xenograft_Model->Efficacy_Evaluation Evaluates in vivo effect PK_Study Pharmacokinetic Study (LC-MS/MS) Efficacy_Evaluation->PK_Study Informs dosing regimen ADME_Properties ADME Profile PK_Study->ADME_Properties Characterizes drug disposition

Caption: A comprehensive workflow for benchmarking new spirocyclic compounds.

Part 1: In Vitro Characterization - Gauging Cellular Potency and Mechanism of Action

The initial phase of benchmarking focuses on characterizing the in vitro activity of Spiro-X. These assays are crucial for establishing a baseline of potency and for elucidating the compound's mechanism of action at the cellular level.[7]

Cell Viability Assay: Determining Cytotoxic Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell survival.[3]

  • Cell Seeding: Seed A549 non-small cell lung cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of Spiro-X, Nutlin-3a, and Cisplatin for 72 hours.[8]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 1.5 hours.[8]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the hypothetical IC50 values for Spiro-X, Nutlin-3a, and Cisplatin in A549 cells.

CompoundTarget/MechanismIC50 (µM) in A549 Cells
Spiro-X MDM2-p53 Interaction Inhibitor[Hypothetical Value, e.g., 5.2]
Nutlin-3a MDM2-p53 Interaction Inhibitor>30[9]
Cisplatin DNA Cross-linking Agent21.24[7]

Note: The IC50 value for Nutlin-3a in A549 cells is reported to be high, suggesting that these cells may be less sensitive to its cytotoxic effects as a single agent.[9]

Mechanism of Action: Elucidating the p53 Signaling Pathway

For spirocyclic compounds designed to target specific cellular pathways, it is essential to confirm their on-target activity. Assuming Spiro-X is designed as an MDM2 inhibitor, we will investigate its ability to activate the p53 tumor suppressor pathway.

The p53 protein plays a critical role in preventing cancer formation and is often referred to as the "guardian of the genome."[5] In many cancers, p53 is inactivated by its negative regulator, MDM2.[10] Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis.[4][10]

The following diagram illustrates the p53 signaling pathway and the mechanism of action of MDM2 inhibitors.

p53 Signaling Pathway cluster_0 Cellular Stress DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes MDM2->p53 inhibits SpiroX_Nutlin3a Spiro-X / Nutlin-3a SpiroX_Nutlin3a->MDM2 inhibits

Caption: The p53 signaling pathway and the inhibitory action of MDM2 antagonists.

To confirm that Spiro-X activates the p53 pathway, a Western blot analysis can be performed to measure the protein levels of p53 and its downstream targets, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein). An increase in the levels of these proteins following treatment with Spiro-X would provide strong evidence of on-target activity.

Part 2: In Vivo Assessment - Evaluating Efficacy in a Preclinical Model

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex environment of a living organism.[7] Therefore, in vivo studies are essential for evaluating the therapeutic potential of a new compound.

Tumor Xenograft Model: A Robust Platform for Efficacy Testing

A mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model for evaluating the efficacy of anticancer agents.[11]

  • Cell Implantation: Subcutaneously inject 2 x 10^7 A549 cells suspended in phosphate-buffered saline into the right flank of each mouse.[11]

  • Tumor Growth: Allow the tumors to grow to a volume of approximately 100-150 mm³.

  • Treatment Groups: Randomize the mice into the following treatment groups (n=6 per group):

    • Vehicle control

    • Spiro-X (dose and schedule to be determined by pharmacokinetic data)

    • Nutlin-3a (e.g., 25 mg/kg, intraperitoneally, once daily)[12]

    • Cisplatin (e.g., 3.0 mg/kg, intraperitoneally, once every 7 days)[13]

  • Tumor Measurement: Measure the tumor volume every three days using the formula: Tumor Volume (mm³) = Length x Width² x 0.5.[11]

  • Tolerability Assessment: Monitor the body weight of the mice as an indicator of treatment-related toxicity.

  • Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

Data Presentation: Comparative Antitumor Efficacy

The primary endpoint of this study is the inhibition of tumor growth. The following table provides a template for summarizing the in vivo efficacy data.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control [Hypothetical Value, e.g., 1200]0[e.g., +5]
Spiro-X [Hypothetical Value][Calculated Value][Measured Value]
Nutlin-3a [Literature-based or experimental data][Calculated Value][Measured Value]
Cisplatin [Literature-based or experimental data][Calculated Value][Measured Value]

Nutlin-3a has been shown to inhibit tumor growth in xenograft models.[14] For example, in an osteosarcoma xenograft model, Nutlin-3a treatment resulted in an 85% inhibition of tumor growth.[12]

Part 3: Pharmacokinetic Profiling - Understanding Drug Disposition

Pharmacokinetics (PK) is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[15] A favorable PK profile is essential for a drug candidate to be successful in the clinic.

LC-MS/MS for Bioanalysis: A Sensitive and Specific Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[11]

  • Dosing: Administer Spiro-X, Nutlin-3a, and Cisplatin to mice via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to determine the drug concentration.

Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters that are crucial for evaluating the drug-like properties of a compound.

ParameterSpiro-XNutlin-3aCisplatin
Clearance (CL) [Experimental Value]Rapid elimination observed at lower doses[3]Rapid clearance from the body and blood[16]
Volume of Distribution (Vd) [Experimental Value]Higher concentrations in intestine, liver, and spleen compared to plasma[3]-
Half-life (t1/2) [Experimental Value]Biphasic elimination[4]Initial and terminal half-lives are up to 6 times shorter in mice than in humans[17]
Bioavailability (F%) [Experimental Value]High bioavailability suggested by simulations[4]-

Pharmacokinetic studies in mice have shown that Nutlin-3a is rapidly absorbed, with peak plasma concentrations occurring at approximately 2 hours after oral administration.[4] It exhibits nonlinear binding to murine plasma proteins and is characterized by biphasic elimination.[4] Cisplatin is rapidly cleared from the blood, with a significant portion excreted within the first 24 hours.[16]

Conclusion: A Data-Driven Approach to Candidate Selection

The comprehensive benchmarking strategy outlined in this guide provides a rigorous framework for evaluating the therapeutic potential of new spirocyclic compounds. By systematically assessing in vitro potency, in vivo efficacy, and pharmacokinetic properties in direct comparison to established therapeutic agents, researchers can make data-driven decisions about which candidates to advance into further development. The detailed protocols and data presentation formats provided herein are designed to ensure scientific integrity and facilitate clear, objective comparisons. As the landscape of drug discovery continues to evolve, the principles of robust, comparative benchmarking will remain paramount in identifying the next generation of innovative medicines.

References

  • Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2. (2023). Journal of Experimental & Clinical Cancer Research. [Link]

  • Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. (n.d.). International Journal of Molecular Sciences. [Link]

  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. (2016). In Vivo. [Link]

  • Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration. (2011). Drug Metabolism and Disposition. [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... (n.d.). ResearchGate. [Link]

  • Comparative Pharmacokinetics of Cisplatin and Three Analogues in Mice and Humans. (1987). Cancer Research. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). Methods in Molecular Biology. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Expert Opinion on Drug Discovery.
  • "Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a" by Fan Zhang. (2011). UTHSC Digital Commons. [Link]

  • Evaluating pharmacokinetic properties of small molecules is considered a key feature in most drug development and high-throughput screening processes. (2024).
  • Precise quantitative evaluation of pharmacokinetics of cisplatin using a radio-platinum tracer in tumor-bearing mice. (2022). Scientific Reports. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. [Link]

  • Abstract 5212: Preclinical study of the cytotoxic effect of nutlin-3a as monotherapy or in combination with gemcitabine in non-small cell lung cancer cell lines. (2013). Cancer Research. [Link]

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. (2021). Oncology Reports. [Link]

  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. (2016). In Vivo. [Link]

  • MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials. (2025). Preprints.org. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Nutlin-3a Enhances Natural Killer Cell–Mediated Killing of Neuroblastoma by Restoring p53-Dependent Expression of Ligands for NKG2D and DNAM-1 Receptors. (n.d.). Cancer Immunology Research.
  • Comparative Pharmacokinetics of Cisplatin and Three Analogues in Mice and Humans1. (n.d.). Cancer Research. [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. [Link]

  • Cisplatin dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. (n.d.). International Journal of Cancer. [Link]

  • Nutlin-3 induces either cell cycle arrest or apoptosis. A549 and SJSA-1... (n.d.). ResearchGate. [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.). Molecules. [Link]

  • Cisplatin dose intensity in non-small cell lung cancer: phase II results of a day 1 and day 8 high-dose regimen. (1989). Journal of Clinical Oncology. [Link]

  • IC50 values of compounds and cisplatin towards A549 cells assessed via... (n.d.). ResearchGate. [Link]

  • Cisplatin Mouse Models: Treatment, Toxicity and Translatability. (n.d.). International Journal of Molecular Sciences. [Link]

  • Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a. (n.d.). Semantic Scholar. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

  • Mouse double minute antagonist Nutlin-3a enhances chemotherapy-induced apoptosis in cancer cells with mutant p53 by activating E2F1. (2007). Oncogene. [Link]

  • Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. (n.d.). Cureus.
  • The Pharmacodynamics of the p53-Mdm2 Targeting Drug Nutlin: The Role of Gene-Switching Noise. (2014). PLOS Computational Biology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Boc-1-oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-Boc-1-oxa-4-azaspiro[5.5]undecane are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the hazard profiles of similar spirocyclic compounds containing a Boc-protected amine, 4-Boc-1-oxa-4-azaspiro[5.5]undecane should be handled as a potentially hazardous substance.

Assumed Hazard Profile:

Hazard StatementClassificationSource
H315: Causes skin irritationSkin Corrosion/Irritation[1][2][3]
H319/H318: Causes serious eye irritation/damageSerious Eye Damage/Eye Irritation[1][2][3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure[1][2][3]
H302: Harmful if swallowedAcute toxicity, oral[1][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or puncture.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is advisable.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4]

Disposal Workflow

The primary directive for the disposal of 4-Boc-1-oxa-4-azaspiro[5.5]undecane is to "Dispose of contents/container to an approved waste disposal plant"[4]. This means the chemical waste must be collected, properly labeled, and transferred to your institution's environmental health and safety (EHS) office for professional disposal.

Step-by-Step Disposal Protocol:
  • Segregation:

    • Do not mix 4-Boc-1-oxa-4-azaspiro[5.5]undecane waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid and liquid waste in separate, designated containers.

  • Waste Container Selection:

    • Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "4-Boc-1-oxa-4-azaspiro[5.5]undecane"

      • The CAS number, if available.

      • The approximate quantity of waste.

      • The date of accumulation.

      • The relevant hazard warnings (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general work areas.

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4]

  • Arranging for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS office to schedule a waste pickup.

    • Follow all institutional procedures for waste transfer and documentation.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and laboratory safety officer immediately.

  • Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite or a commercial spill kit.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the substance is a powder.

  • Cleanup:

    • For solid spills, carefully sweep the material to avoid creating dust and place it in the designated hazardous waste container.

    • For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then carefully scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Exposure Protocol:
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

G cluster_prep Preparation & Assessment cluster_disposal Disposal & Collection cluster_final Final Disposition cluster_spill Emergency Spill start Start: Handling 4-Boc-1-oxa-4-azaspiro[5.5]undecane assess Hazard Assessment: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->assess spill Spill Occurs start->spill Potential Event ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat assess->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_waste Label Container with: - Full Chemical Name - Hazards - Date collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Approved Waste Management Facility contact_ehs->end spill_response Follow Spill Response Protocol spill->spill_response spill_response->collect

Caption: Disposal workflow for 4-Boc-1-oxa-4-azaspiro[5.5]undecane.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.
  • Chemos GmbH & Co.KG. Safety Data Sheet: n-Undecane.
  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]

  • Apollo Scientific. 4-Oxa-1,9-diazaspiro[5.5]undecane, N9-BOC protected.
  • MySkinRecipes. 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane.
  • AChemBlock. 9-Boc-3-oxa-9-azaspiro[5.5]undecane 97%.
  • Matrix Scientific. 4-Boc-1-oxa-4,8-diazaspiro[5.5]undecane.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet for Undecane.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet.
  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • J&K Scientific. tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate.
  • AChemBlock. tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate.
  • Echemi. 4-BOC-1-OXA-4-AZASPIRO[5.5]UNDECANE Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Boc-1-oxa-4-azaspiro[5.5]undecane
Reactant of Route 2
4-Boc-1-oxa-4-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.